molecular formula C7H6ClNO2 B011808 5-Chloro-2-methoxynicotinaldehyde CAS No. 103058-88-4

5-Chloro-2-methoxynicotinaldehyde

Cat. No.: B011808
CAS No.: 103058-88-4
M. Wt: 171.58 g/mol
InChI Key: RSSYYGNBUZYVAX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxynicotinaldehyde (CAS 103058-88-4) is a high-purity pyridine-based chemical building block of significant interest in advanced organic synthesis and materials science research. This compound features a reactive aldehyde group and a chlorinated, methoxylated heteroaromatic ring, making it a versatile precursor for constructing complex molecular architectures. Key Research Applications: Pharmaceutical Intermediate: Serves as a critical synthon in the development of active pharmaceutical ingredients (APIs) and other biologically active molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, and the distinct substitution pattern on this molecule allows for selective functionalization. Material Science & NLO Materials: Acts as a key precursor in the synthesis of donor-π-acceptor (D-π-A) configured organic molecules for non-linear optical (NLO) materials. Such materials are investigated for their potential applications in organic photovoltaics, dye-sensitized solar cells, and optoelectronic devices . Suzuki-Miyaura Cross-Coupling: The reactive chloro and aldehyde groups make this compound an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex biaryl derivatives for various research applications . Handling and Safety: This product is intended for research and development use only. It is not approved for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSYYGNBUZYVAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544004
Record name 5-Chloro-2-methoxypyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103058-88-4
Record name 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103058-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxypyridine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90544004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-Chloro-2-methoxynicotinaldehyde, a key building block in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the chlorination of 2-methoxynicotinic acid, followed by esterification, and culminating in the selective reduction to the target aldehyde. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

  • Chlorination: Selective chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite.

  • Esterification: Conversion of the resulting 5-chloro-2-methoxynicotinic acid to its methyl ester to facilitate the subsequent reduction.

  • Reduction: Selective reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).

This pathway is illustrated in the following diagram:

Synthesis_Pathway Start 2-Methoxynicotinic Acid Intermediate1 5-Chloro-2-methoxynicotinic Acid Start->Intermediate1 NaOCl, H₂O Intermediate2 Methyl 5-chloro-2-methoxynicotinate Intermediate1->Intermediate2 CH₃OH, H₂SO₄ (cat.) Product This compound Intermediate2->Product 1. DIBAL-H, Toluene, -78 °C 2. H₂O

A three-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactionStarting MaterialReagentsProductYield
1Chlorination2-Methoxynicotinic AcidSodium hypochlorite (5.25% aq. solution)5-Chloro-2-methoxynicotinic Acid~52%[1]
2Esterification5-Chloro-2-methoxynicotinic AcidMethanol, Sulfuric acid (catalytic)Methyl 5-chloro-2-methoxynicotinateHigh (Typical)
3ReductionMethyl 5-chloro-2-methoxynicotinateDIBAL-H, TolueneThis compoundModerate to High

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid

This protocol is adapted from the procedure described in patent EP0289180A2.[2]

Materials:

  • 2-Methoxynicotinic acid (1.42 mole, 217 g)

  • 5.25% aqueous sodium hypochlorite solution (Clorox) (2.5 L)

  • Concentrated hydrochloric acid

  • Chloroform for extraction

  • Anhydrous magnesium sulfate

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, place 2.5 liters of 5.25% aqueous sodium hypochlorite solution and cool to 10°C.

  • While stirring vigorously, add 217 g (1.42 mole) of 2-methoxynicotinic acid portion-wise, maintaining the reaction temperature below 28°C with cooling.

  • After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 20°C) for about 16 hours (overnight).

  • Acidify the reaction mixture to a pH of 2.0 with concentrated hydrochloric acid.

  • Extract the resulting precipitate with chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The pure product, 5-chloro-2-methoxynicotinic acid, can be obtained with a yield of approximately 52% and has a melting point of 139-141°C.[1]

Step 2: Synthesis of Methyl 5-chloro-2-methoxynicotinate (Esterification)

This is a standard Fischer esterification procedure.

Materials:

  • 5-Chloro-2-methoxynicotinic acid (1 mole)

  • Methanol (10-20 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate or Dichloromethane for extraction

Procedure:

  • To a solution of 5-chloro-2-methoxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-chloro-2-methoxynicotinate.

Step 3: Synthesis of this compound (Reduction)

This protocol is a general procedure for the reduction of an ester to an aldehyde using DIBAL-H and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • Methyl 5-chloro-2-methoxynicotinate (1 equivalent)

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes, 1.1-1.5 equivalents)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 5-chloro-2-methoxynicotinate in anhydrous toluene or DCM in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.

  • Stir the reaction mixture at -78°C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Esterification cluster_step3 Step 3: Reduction S1_Start Dissolve 2-Methoxynicotinic Acid in aq. NaOCl at 10°C S1_React Stir at RT for 16h S1_Start->S1_React S1_Acidify Acidify to pH 2 with HCl S1_React->S1_Acidify S1_Extract Extract with Chloroform S1_Acidify->S1_Extract S1_Dry Dry and Concentrate S1_Extract->S1_Dry S1_Product 5-Chloro-2-methoxynicotinic Acid S1_Dry->S1_Product S2_Start Dissolve Acid in Methanol with H₂SO₄ (cat.) S1_Product->S2_Start S2_React Reflux for 4-6h S2_Start->S2_React S2_Workup Workup and Extraction S2_React->S2_Workup S2_Product Methyl 5-chloro-2-methoxynicotinate S2_Workup->S2_Product S3_Start Dissolve Ester in Toluene and cool to -78°C S2_Product->S3_Start S3_React Add DIBAL-H and stir for 1-2h S3_Start->S3_React S3_Quench Quench with Methanol and Rochelle's Salt S3_React->S3_Quench S3_Workup Workup and Extraction S3_Quench->S3_Workup S3_Purify Purify by Chromatography S3_Workup->S3_Purify S3_Product This compound S3_Purify->S3_Product

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-2-methoxynicotinaldehyde. The information presented is intended to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science. This document includes tabulated data for easy reference, detailed experimental protocols for spectral analysis, and a visualization of a typical experimental workflow.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. Its structural and chemical properties make it a compound of interest in organic synthesis and medicinal chemistry.

PropertyValueReference
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol [1]
CAS Number 103058-88-4
Appearance Solid
SMILES String COc1ncc(Cl)cc1C=O
InChI Key Information not readily available in search results.
Melting Point Data not available. For the related isomer 5-chloro-2-methoxybenzaldehyde, the melting point is in the range of 73.0-83.0 °C.[2]
Boiling Point Data not available.
Solubility Data not readily available. A related compound, 5-chloro-2-methoxyaniline, is noted to be soluble in water, which suggests this compound may also have some water solubility.[3]

Spectral Data and Experimental Protocols

While specific spectral data for this compound is not widely published, this section provides detailed experimental protocols for acquiring key spectral information, based on standard methodologies for similar compounds like 6-Chloro-4-methoxynicotinaldehyde.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Number of Scans: 16-64 scans.[1]

  • Relaxation Delay: 1-2 seconds.[1]

  • Acquisition Time: 3-4 seconds.[1]

  • Spectral Width: 0-16 ppm.[1]

  • Temperature: 295 K (22 °C).[1]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).[1]

  • Number of Scans: 1024-4096 scans.[1]

  • Relaxation Delay: 2-5 seconds.[1]

  • Acquisition Time: 1-2 seconds.[1]

  • Spectral Width: 0-220 ppm.[1]

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

  • Phase correct the resulting spectrum.[1]

  • Calibrate the chemical shifts using the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants to the respective protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Electrospray Ionization (ESI-MS) Acquisition Parameters:

  • Ionization Mode: Positive ion mode ([M+H]⁺).[1]

  • Capillary Voltage: 3-4 kV.[1]

  • Cone Voltage: 20-40 V.[1]

  • Source Temperature: 100-150 °C.[1]

  • Desolvation Temperature: 250-400 °C.[1]

  • Desolvation Gas Flow: 600-800 L/hr.[1]

  • Mass Range: m/z 50-500.[1]

Data Analysis:

  • Identify the molecular ion peak ([M+H]⁺).[1]

  • Analyze the isotopic pattern to confirm the presence of a chlorine atom (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).[1]

  • If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Acquisition Protocol:

  • Record a background spectrum of the empty ATR crystal.[1]

  • Place a small amount of the solid sample onto the ATR crystal.[1]

  • Apply pressure to ensure good contact between the sample and the crystal.[1]

IR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Number of Scans: 16-32.[1]

Data Analysis:

  • Identify and label the major absorption bands.[1]

  • Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O stretch for the aldehyde, C-O stretch for the methoxy group, C-Cl stretch, and aromatic C=C and C-H stretches) to confirm the structure.[1]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general approach can be inferred from standard organic chemistry reactions. A plausible synthesis could involve the oxidation of the corresponding alcohol, 5-chloro-2-methoxynicotinyl alcohol, or the formylation of a suitable pyridine precursor.

General Experimental Protocol for Oxidation:

  • Dissolve the starting alcohol in a suitable solvent (e.g., dichloromethane).

  • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and work up the mixture by washing with appropriate aqueous solutions.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Reactivity and Stability
  • Stability: The compound is expected to be stable under normal conditions.[3]

  • Incompatible Materials: Avoid strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Under combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

Biological and Pharmaceutical Relevance

The presence of chloro and methoxy functional groups on aromatic rings is common in many pharmaceutically active compounds.[4][5] These groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4]

  • Role in Drug Discovery: Halogens, like chlorine, can enhance binding affinity to target proteins and improve pharmacokinetic properties. Methoxy groups can also modulate biological activity and metabolic pathways.[4]

  • Potential Activities: While the specific biological activity of this compound is not detailed, related chloro- and methoxy-substituted heterocyclic compounds have shown a range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[6][7] For instance, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[6]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Oxidation) start->reaction workup Reaction Workup & Crude Isolation reaction->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir purity Purity Analysis (e.g., HPLC, GC) purification->purity screening In Vitro Assays (e.g., Cytotoxicity) purity->screening mechanism Mechanism of Action Studies screening->mechanism invivo In Vivo Studies (if applicable) mechanism->invivo

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

An In-depth Technical Guide to 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxynicotinaldehyde, a key chemical intermediate. It covers its chemical identity, structural information, and relevant technical data, designed to support research and development in medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a methoxy group, and an aldehyde functional group on the pyridine scaffold makes it a versatile building block in organic synthesis.

CAS Number: 103058-88-4[1]

Molecular Structure:

  • Molecular Formula: C₇H₆ClNO₂[2]

  • SMILES: COC1=C(C=C(C=N1)Cl)C=O[2]

  • InChI Key: RSSYYGNBUZYVAX-UHFFFAOYSA-N[2]

The structural characteristics of this compound, particularly the reactive aldehyde and the potential for cross-coupling reactions at the chlorine-substituted position, make it a valuable precursor for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in public literature. However, predicted data and data from analogous compounds provide valuable insights.

PropertyValueSource
Molecular Weight 171.58 g/mol Calculated
XlogP (Predicted) 1.2[2]
Appearance White solid (predicted for related compounds)Based on 6-Chloro-4-methoxynicotinaldehyde[3]
¹H NMR Data not availableFor the related compound 6-Chloro-4-methoxynicotinaldehyde in CDCl₃, characteristic peaks are: Aldehyde (-CHO) at ~10.37 ppm, Pyridine ring protons between 6.97-8.69 ppm, and Methoxy (-OCH₃) at ~4.02 ppm.[3]
¹³C NMR Data not availableFor structurally similar nicotinaldehydes, the aldehydic carbon typically appears at 185-195 ppm, the methoxy carbon around 55-60 ppm, and pyridine ring carbons between 110-160 ppm.[3]
Mass Spectrometry (MS) Data not availableFor the related compound 6-Chloro-4-methoxynicotinaldehyde, the [M+H]⁺ ion is observed at m/z 172 using Electrospray Ionization (ESI+). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[3]
Infrared (IR) Data not availablePredicted characteristic absorption bands for related compounds include: C=O (Aldehyde) at 1685-1710 cm⁻¹, C-H (Aldehyde) at 2700-2760 and 2800-2860 cm⁻¹, and C-O (Methoxy) at 1000-1300 cm⁻¹.[3]

Synthesis and Experimental Protocols

A more elaborated potential synthesis could start from 2-methoxynicotinic acid, which can be chlorinated to 5-chloro-2-methoxynicotinic acid.[4] This intermediate could then be converted to the aldehyde.

Below is a generalized experimental protocol for the characterization of a synthesized organic compound like this compound.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity.

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing: Apply Fourier transform, phase correct the spectrum, and calibrate to the TMS signal.

General Protocol for Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute to 1-10 µg/mL in a solvent containing 0.1% formic acid.

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern for the presence of chlorine.

General Protocol for Infrared (IR) Spectroscopy
  • Objective: To identify functional groups.

  • Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample onto the ATR crystal and apply pressure.

  • IR Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: Correlate observed absorption bands with known vibrational frequencies of functional groups.

Applications in Research and Drug Development

While specific biological activities of this compound are not widely reported, the 5-chloro-2-methoxypyridine scaffold is recognized as a "privileged structure" in drug discovery.[5] The functional groups present allow for its use as a versatile intermediate in the synthesis of a variety of compounds with potential therapeutic applications.

Derivatives of the 5-chloro-2-methoxypyridine core have been investigated for various biological activities, including their potential as:

  • Anticancer agents: Certain pyridine-3-carbonitrile derivatives have shown potent inhibition of cancer cell lines.

  • Antitubercular agents: Pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide have exhibited significant activity against Mycobacterium tuberculosis.[6]

  • MCT4 Inhibitors: A derivative has been identified as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), which is implicated in tumor metabolism.[7]

The compound also serves as a building block in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides.[8]

Visualized Workflows and Pathways

Potential Synthetic Pathway

The following diagram illustrates a plausible, high-level synthetic pathway to this compound from a related nicotinic acid derivative.

G cluster_0 Synthesis of this compound A 5-Chloro-2-methoxynicotinic Acid B Acyl Chloride Intermediate A->B  SOCl₂ or (COCl)₂ C This compound B->C  Reduction  (e.g., LiAlH(OtBu)₃)

A potential synthetic route to this compound.
General Analytical Workflow

This diagram outlines a standard workflow for the structural characterization of a synthesized compound like this compound.

G cluster_1 Analytical Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS IR IR Spectroscopy Synthesis->IR Structure Structure Confirmation NMR->Structure MS->Structure IR->Structure

A general workflow for spectral analysis and structure confirmation.
Role in Medicinal Chemistry

The diagram below illustrates the role of this compound as a building block in the synthesis of diverse molecular scaffolds for drug discovery, leveraging common synthetic transformations.

G cluster_2 Application in Medicinal Chemistry Start This compound Reaction1 Reductive Amination Start->Reaction1 Reaction2 Wittig Reaction Start->Reaction2 Reaction3 Condensation Reactions Start->Reaction3 Product1 Substituted Amines Reaction1->Product1 Product2 Alkenes Reaction2->Product2 Product3 Heterocycles Reaction3->Product3

Role as a versatile intermediate in synthetic transformations.

References

Spectroscopic and Analytical Characterization of 5-Chloro-2-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active compounds. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its spectral and analytical characteristics for unambiguous identification and quality control. This technical guide provides a detailed overview of the analytical methodologies and expected spectral data for the characterization of this compound.

Disclaimer: Publicly available, experimentally verified spectral data for this compound (CAS No. 103058-88-4) is limited. The data presented in this guide is based on predictive models and data from the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, and should be used as a reference for experimental design and data interpretation.

Chemical Structure and Properties

  • IUPAC Name: 5-chloro-2-methoxypyridine-3-carbaldehyde

  • Molecular Formula: C₇H₆ClNO₂

  • Molecular Weight: 171.58 g/mol

  • CAS Number: 103058-88-4

Predicted Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~10.3s1HAldehyde (-CHO)
~8.2d1HPyridine Ring (H-6)
~7.9d1HPyridine Ring (H-4)
~4.0s3HMethoxy (-OCH₃)
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~188Aldehyde Carbonyl (C=O)
~160Pyridine Ring (C-2, C-O)
~150Pyridine Ring (C-6)
~140Pyridine Ring (C-4)
~125Pyridine Ring (C-5, C-Cl)
~115Pyridine Ring (C-3, C-CHO)
~54Methoxy Carbon (-OCH₃)
Solvent: CDCl₃, Frequency: 100 MHz
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2950-2850C-H StretchMethoxy, Aldehyde
~2830-2695C-H StretchAldehyde
~1710-1685C=O StretchAldehyde (Carbonyl)
~1600-1450C=C and C=N StretchPyridine Ring
~1250C-O-C Asymmetric StretchMethoxy
~1050C-O-C Symmetric StretchMethoxy
~850-750C-Cl StretchChloro
Table 4: Predicted Mass Spectrometry (MS) Data
m/zIonNotes
171.0087[M]⁺ (for ³⁵Cl)Molecular ion peak.
173.0058[M+2]⁺ (for ³⁷Cl)Isotopic peak for chlorine, expected to be approximately one-third the intensity of the [M]⁺ peak.
142[M-CHO]⁺Loss of the formyl group.
128[M-CO-CH₃]⁺Potential fragmentation pathway involving loss of carbon monoxide and a methyl radical.
Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure with the anvil to ensure good contact.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Sample Preparation (for ESI):

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Acquisition Parameters (EI):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis Start Starting Materials (e.g., 2,5-dichloronicotinonitrile) Reaction Chemical Transformation (e.g., Methoxylation, Reduction) Start->Reaction Workup Reaction Work-up (e.g., Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC, Elemental Analysis) Purification->Purity Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Confirmation Confirmation of Identity and Purity Purity->Confirmation Structure->Confirmation

Caption: A general workflow for the synthesis and subsequent analytical characterization of an organic compound.

G Spectroscopic Data Interpretation Logic cluster_nmr NMR Data cluster_ir IR Data cluster_ms MS Data Compound This compound HNMR ¹H NMR: - Aldehyde proton (~10.3 ppm) - Aromatic protons - Methoxy protons (~4.0 ppm) Compound->HNMR CNMR ¹³C NMR: - Carbonyl carbon (~188 ppm) - Aromatic carbons - Methoxy carbon (~54 ppm) Compound->CNMR IR_data Key Peaks: - C=O stretch (~1700 cm⁻¹) - C-O stretch (~1250 cm⁻¹) - C-Cl stretch (~800 cm⁻¹) Compound->IR_data MS_data Mass Spectrum: - Molecular ion peak (m/z 171) - Isotopic pattern for Cl (M+2) Compound->MS_data Structure_Confirmation Structural Confirmation HNMR->Structure_Confirmation Connectivity CNMR->Structure_Confirmation Connectivity IR_data->Structure_Confirmation Functional Groups MS_data->Structure_Confirmation Molecular Weight

Caption: Logical flow of how different spectroscopic data points contribute to the structural confirmation.

A Technical Guide to 5-Chloro-2-methoxynicotinaldehyde for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive technical overview of 5-Chloro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This guide details its chemical identity, properties, and a plausible synthetic route.

Core Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named 5-Chloro-2-methoxypyridine-3-carbaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name accurately describes the substitution pattern on the pyridine ring.

Researchers may encounter this compound under various synonyms in literature and commercial listings. These include:

  • 5-chloro-2-methoxy-3-pyridinecarboxaldehyde[1][2]

  • This compound[2][3]

Physicochemical Properties

A summary of the key quantitative data for this compound (CAS Number: 103058-88-4) is presented in the table below for easy reference and comparison.[1][2][3][4]

PropertyValueSource
Molecular Formula C₇H₆ClNO₂[2][3][4]
Molecular Weight 171.58 g/mol [3][4]
CAS Number 103058-88-4[1][2][3][4]
Density 1.317 g/cm³[4]
Boiling Point 255.082 °C at 760 mmHg[4]
Refractive Index 1.569[4]
MDL Number MFCD08234955[2]

Plausible Experimental Protocol for Synthesis

Reaction: Vilsmeier-Haack formylation of a suitable N-substituted acetamide precursor.

Reagents and Materials:

  • N-benzyl-N-(1-propenyl)acetamide (or a similar precursor)

  • Triphosgene or Diphosgene

  • Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Standard laboratory glassware for inert atmosphere reactions

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, a solution of triphosgene or diphosgene in an anhydrous solvent is cooled in an ice bath. To this, dimethylformamide is added dropwise while maintaining the low temperature. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.

  • Addition of Precursor: The N-benzyl-N-(1-propenyl)acetamide precursor is then added to the reaction mixture, again ensuring the temperature is kept low.

  • Reaction Progression: After the addition is complete, the reaction is allowed to stir at a low temperature for a couple of hours and then gradually warmed to a higher temperature (e.g., 75°C) and held for several hours to drive the reaction to completion.

  • Work-up: The reaction mixture is cooled, and the excess DMF is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

It is imperative for researchers to conduct a thorough literature search for a validated protocol and to perform a comprehensive risk assessment before attempting any chemical synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described protocol.

SynthesisWorkflow Start Starting Materials (Precursor, Reagents) Reaction Vilsmeier-Haack Reaction Start->Reaction Combine & React Workup Aqueous Work-up & Extraction Reaction->Workup Quench & Separate Purification Column Chromatography Workup->Purification Isolate Crude Product Product Pure Product: 5-Chloro-2-methoxy- nicotinaldehyde Purification->Product Isolate Pure Product

Caption: A generalized workflow for the synthesis of this compound.

References

Commercial Availability and Technical Profile of 5-Chloro-2-methoxynicotinaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry, particularly in the development of novel cancer immunotherapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, and biological significance.

Commercial Availability

This compound is available from various chemical suppliers. The following table summarizes the offerings from a major vendor for research and development purposes.

SupplierProduct NumberCAS NumberPurityQuantityPrice (USD)Availability
Sigma-AldrichADE000180103058-88-4Not specified1 g$1,100.00Usually ships in 2 business days

Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance Solid (form may vary)
Storage Store at 2-8°C

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the oxidation of the corresponding alcohol, (5-Chloro-2-methoxypyridin-3-yl)methanol. This precursor is commercially available, providing a convenient starting point for laboratory-scale synthesis.

Proposed Synthetic Pathway

A common and effective method for the oxidation of pyridyl alcohols to their corresponding aldehydes is the use of manganese dioxide (MnO₂). This reagent is known for its mild and selective oxidation of allylic and benzylic alcohols.

G cluster_synthesis Synthetic Pathway start (5-Chloro-2-methoxypyridin-3-yl)methanol product This compound start->product Oxidation reagent Manganese Dioxide (MnO₂) Dichloromethane (DCM) reagent->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Oxidation of (5-Chloro-2-methoxypyridin-3-yl)methanol

This protocol is a representative procedure based on established methods for similar transformations. Researchers should optimize conditions as necessary for their specific setup.

Materials:

  • (5-Chloro-2-methoxypyridin-3-yl)methanol

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents) portion-wise at room temperature. The reaction is typically heterogeneous.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Role in Drug Discovery: Inhibition of the PD-1/PD-L1 Pathway

This compound has been identified as a key intermediate in the synthesis of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This pathway is a critical regulator of T-cell activation and is often exploited by cancer cells to evade the immune system.

Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity. The mechanism of action for many of these inhibitors involves binding to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on T-cells.[3][4][5]

G cluster_pathway PD-1/PD-L1 Inhibition Pathway PDL1_Inhibitor Small Molecule Inhibitor (derived from This compound) PDL1_Monomer PD-L1 Monomer (on tumor cell surface) PDL1_Inhibitor->PDL1_Monomer Binds to PDL1_Dimer PD-L1 Dimer PDL1_Monomer->PDL1_Dimer Induces Dimerization PD1 PD-1 Receptor (on T-cell) PDL1_Monomer->PD1 Binds to Internalization PD-L1 Internalization and Degradation PDL1_Dimer->Internalization Leads to Internalization->PD1 Prevents Interaction with TCell_Activation T-Cell Activation (Anti-tumor response) PD1->TCell_Activation Absence of Inhibition Allows for TCell_Inhibition T-Cell Inhibition (Tumor immune evasion) PD1->TCell_Inhibition Results in

References

molecular weight and formula of 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Chloro-2-methoxynicotinaldehyde. Due to the limited availability of detailed experimental data and biological studies on this specific compound in public literature, this document also presents generalized synthetic methodologies and potential applications based on the broader class of substituted nicotinaldehydes.

Core Compound Data

This compound is a substituted pyridine derivative. The presence of chloro, methoxy, and aldehyde functional groups on the pyridine ring makes it a potentially versatile intermediate in organic synthesis.

PropertyValueSource
Molecular Formula C₇H₆ClNO₂N/A
Molecular Weight 171.58 g/mol N/A
CAS Number 103058-88-4N/A

General Synthetic Strategies for Substituted Nicotinaldehydes

The synthesis of substituted nicotinaldehydes, such as this compound, can be approached through various established methods in heterocyclic chemistry. These strategies often involve the modification of a pre-existing pyridine ring or the construction of the ring itself.

General Experimental Protocol: Oxidation of a Substituted Pyridine-Methanol

This protocol is a representative example for the synthesis of a substituted nicotinaldehyde from its corresponding alcohol precursor. This method is widely used for the preparation of various aldehydes.

Materials:

  • 2-Chloro-3-(hydroxymethyl)-6-methoxypyridine (1.0 eq)

  • Manganese dioxide (MnO₂) (10.0 eq)

  • Dichloromethane (DCM) as solvent

Procedure:

  • To a solution of 2-Chloro-3-(hydroxymethyl)-6-methoxypyridine in dichloromethane, add activated manganese dioxide.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

  • Wash the filter cake with dichloromethane.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

G cluster_workflow Generalized Synthetic Workflow start Start: Substituted 2-methoxypyridine derivative step1 Functionalization/Modification (e.g., Chlorination) start->step1 Halogenation step2 Introduction of Aldehyde Precursor (e.g., hydroxymethyl group) step1->step2 Formylation or Grignard reaction step3 Oxidation of Alcohol to Aldehyde step2->step3 e.g., with MnO2, PCC end Product: 5-Chloro-2- methoxynicotinaldehyde step3->end

Caption: Generalized synthetic workflow for this compound.

Potential Biological Significance and Applications

While specific biological activities for this compound are not extensively documented, the broader class of substituted nicotinaldehydes are significant precursors in the pharmaceutical and agrochemical industries.[1]

  • Pharmaceuticals: Substituted nicotinaldehydes are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many drugs.

  • Agrochemicals: This class of compounds serves as building blocks for the synthesis of pesticides, herbicides, and fungicides.[2] For instance, they are precursors for neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptors in insects.[1]

Due to the lack of specific studies on this compound, there are no known signaling pathways directly associated with it. Research into this specific molecule may reveal unique biological activities and applications.

References

Safety and Handling Precautions for 5-Chloro-2-methoxynicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Chloro-2-methoxynicotinaldehyde (CAS No. 103058-88-4). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical should be thoroughly trained in its potential hazards and the necessary safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.

Table 1: GHS Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, Oral4H302: Harmful if swallowed
Serious eye irritation2H319: Causes serious eye irritation

Signal Word: Warning[1]

Hazard Pictograms: [1]

  • GHS07: Exclamation mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₇H₆ClNO₂[2][3]
Molecular Weight 171.58 g/mol [2][3]
Appearance Solid[1]
Purity 98% (Min, HPLC)[3]
Moisture 0.5% Max[3]
Storage Temperature Room temperature[2]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[4]

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage
  • Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[4]

  • Incompatible Materials: Avoid strong oxidizing agents.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4]
Eye Contact In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4]
Skin Contact Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4]
Inhalation Remove person to fresh air and keep comfortable for breathing.[4]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

  • Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

  • Waste Treatment Methods: Dispose of this material and its container at a hazardous or special waste collection point. Disposal should be in accordance with local, state, and federal regulations.

Experimental Protocols & Workflows

While specific experimental protocols for toxicity studies of this compound are not publicly available, a general workflow for assessing the safety of a new chemical entity is outlined below.

General Safety Assessment Workflow for a New Chemical Entity cluster_0 Hazard Identification cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Studies (if necessary) cluster_3 Risk Assessment & Management A Literature Review & In Silico Prediction C Cytotoxicity Assays A->C B Physicochemical Characterization B->C D Genotoxicity Assays C->D E Metabolic Stability D->E F Acute Toxicity Studies E->F G Repeated Dose Toxicity F->G H Hazard Classification (GHS) G->H I Develop Safe Handling Procedures (SOPs) H->I J Define PPE Requirements I->J

Caption: General workflow for the safety assessment of a new chemical entity.

Logical Relationship of Safety Precautions

The implementation of safety precautions follows a logical progression from hazard identification to emergency response.

Hierarchy of Safety and Handling Precautions A Hazard Identification (GHS Classification, SDS Review) B Engineering Controls (Fume Hood, Ventilation) A->B Mitigate with E Emergency Procedures (First Aid, Spill Cleanup) A->E Prepare for C Administrative Controls (SOPs, Training) B->C Supplement with D Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->D Reinforce with

Caption: Logical flow of implementing safety measures for chemical handling.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-methoxynicotinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry. Its unique arrangement of a reactive aldehyde group, a chlorine atom, and a methoxy group on a pyridine ring offers multiple avenues for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization can significantly influence biological activity, selectivity, and pharmacokinetic properties. While extensive research specifically detailing the medicinal chemistry applications of this compound is limited in publicly available literature, its structural motifs are found in various bioactive molecules, suggesting its utility in the synthesis of compounds targeting a range of diseases.

This document aims to provide a general overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related compounds and highlighting general synthetic methodologies and biological evaluation techniques.

I. Potential Therapeutic Applications

Based on the medicinal chemistry of analogous compounds, derivatives of this compound could be explored for, but not limited to, the following therapeutic areas:

  • Oncology: The pyridine ring is a core component of many kinase inhibitors. The aldehyde functionality of this compound can be utilized to synthesize various heterocyclic systems that can interact with the ATP-binding site of kinases, which are often dysregulated in cancer.

  • Infectious Diseases: Schiff bases and other derivatives of functionalized aldehydes have demonstrated a broad spectrum of antimicrobial and antifungal activities. The electronic properties conferred by the chloro and methoxy groups could be leveraged to design novel anti-infective agents.

  • Inflammatory Diseases: Compounds incorporating the 5-chloro-2-methoxypyridine scaffold may exhibit anti-inflammatory properties. For instance, related structures like 5-Chloro-2-methoxyacetophenone are recognized as intermediates in the synthesis of anti-inflammatory drugs.[1]

  • Neurological Disorders: The development of anticonvulsant and analgesic agents often involves molecules with substituted aromatic rings that can modulate ion channels or receptors in the central nervous system. Research on aminoalkanol derivatives of 5-chloro-xanthones has shown promising anticonvulsant and analgesic activities.[2]

II. Key Synthetic Transformations and Experimental Protocols

The aldehyde group of this compound is the primary site for a variety of chemical transformations to build molecular diversity.

A. Synthesis of Schiff Bases

A common and straightforward reaction is the condensation with primary amines to form Schiff bases (imines), which can serve as intermediates for further elaboration or be evaluated for biological activity themselves.

General Experimental Protocol for Schiff Base Synthesis:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: To this solution, add the desired primary amine (1 to 1.2 equivalents).

  • Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

B. Reductive Amination

The aldehyde can be converted to a secondary or tertiary amine via reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

General Experimental Protocol for Reductive Amination:

  • Imine Formation: In a reaction vessel, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1 to 1.2 equivalents) in a suitable solvent like methanol, ethanol, or dichloromethane.

  • Addition of Reducing Agent: After a short period of stirring to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.

  • Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

C. Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are instrumental in forming carbon-carbon double bonds, allowing for the extension of the carbon skeleton and the synthesis of various alkene derivatives.

General Experimental Workflow for C-C Bond Formation:

G cluster_0 Wittig/HWE Reaction Setup cluster_1 Reaction and Work-up start This compound reaction Reaction Mixture start->reaction phosphonium_ylide Phosphonium Ylide or Phosphonate Carbanion phosphonium_ylide->reaction solvent Anhydrous Solvent (e.g., THF, DMF) solvent->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Alkene Product purification->product

Caption: General workflow for Wittig or Horner-Wadsworth-Emmons reaction.

III. Biological Evaluation Protocols

Once derivatives of this compound are synthesized, they need to be screened for biological activity.

A. In Vitro Anticancer Activity Assay

MTT Assay Protocol for Cytotoxicity Screening:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. In Vitro Antimicrobial Activity Assay

Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example of Data Presentation for Anticancer Activity

Compound IDModification on AldehydeCancer Cell LineIC₅₀ (µM)
Lead-1 -MCF-7>100
Derivative-1a Schiff base with anilineMCF-750.2
Derivative-1b Schiff base with p-fluoroanilineMCF-725.8
Doxorubicin (Positive Control)MCF-70.8

Table 2: Example of Data Presentation for Antimicrobial Activity

Compound IDModification on AldehydeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Lead-1 ->128>128
Derivative-2a Reductive amination with benzylamine64128
Derivative-2b Reductive amination with phenethylamine3264
Ciprofloxacin (Positive Control)0.50.25

V. Signaling Pathway Visualization

Should a derivative of this compound be identified as a potent kinase inhibitor, its mechanism of action can be illustrated by visualizing the targeted signaling pathway. For example, if a compound inhibits a key kinase in the EGFR signaling pathway:

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Inhibitor 5-Chloro-2-methoxy- nicotinaldehyde Derivative Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a hypothetical derivative.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a foundational framework for researchers to explore the potential of its derivatives in various therapeutic areas. Further investigation is warranted to synthesize and screen libraries of compounds derived from this scaffold to uncover new leads for drug discovery.

References

The Versatility of 5-Chloro-2-methoxynicotinaldehyde in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Chloro-2-methoxynicotinaldehyde is emerging as a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds, garnering significant interest from researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and a chloro substituent on a pyridine ring, provides a strategic starting point for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic scaffolds. The protocols outlined herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Application in the Synthesis of Pyrido[2,3-d]pyrimidines

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is a prominent scaffold in numerous biologically active molecules and approved drugs. The aldehyde functionality of this compound allows for facile condensation reactions with various amino-substituted heterocycles to construct the fused pyrimidine ring.

A key synthetic strategy involves the condensation of this compound with a suitable aminopyrimidine derivative. This approach has been successfully employed in the synthesis of various substituted pyrido[2,3-d]pyrimidines, which are under investigation for their potential as inhibitors of various protein kinases.

Experimental Protocol: Synthesis of 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine

This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine derivative starting from this compound.

Materials:

  • This compound

  • N-Phenylguanidine nitrate

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and N-phenylguanidine nitrate (1.1 eq) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (2.0 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute solution of acetic acid in water.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine.

Quantitative Data Summary:

Reactant/ProductMolecular Weight ( g/mol )Molar Ratio
This compound171.581.0
N-Phenylguanidine nitrate198.181.1
Sodium Ethoxide68.052.0
7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine298.74-
Expected Yield: 65-75%

Visualization of the Synthetic Pathway

The synthesis of 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine from this compound is a multi-step process that can be visualized as a logical workflow.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Reaction Steps cluster_product Final Product A This compound P1 Condensation A->P1 B N-Phenylguanidine Nitrate B->P1 C Sodium Ethoxide (Base) C->P1 D Ethanol (Solvent) D->P1 E Reflux E->P1 P2 Cyclization P1->P2 F 7-Chloro-5-methoxy-N-phenyl- pyrido[2,3-d]pyrimidin-4-amine P2->F

Synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidine derivative.

Application in Multicomponent Reactions for Heterocycle Synthesis

This compound is an ideal candidate for multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. The aldehyde group can readily participate in reactions with various nucleophiles, such as active methylene compounds and amino derivatives, to generate diverse heterocyclic scaffolds.

Experimental Workflow for a Hypothetical Three-Component Reaction

This workflow outlines a general approach for a one-pot, three-component synthesis of a highly substituted pyridine derivative using this compound.

G cluster_inputs Reaction Inputs cluster_process One-Pot Reaction cluster_output Output A This compound P Mixing & Heating A->P B Active Methylene Compound (e.g., Malononitrile) B->P C Amino Compound (e.g., Thiourea) C->P D Catalyst/Base D->P O Highly Substituted Heterocyclic Product P->O

Generalized workflow for a multicomponent reaction.

Future Perspectives

The utility of this compound as a building block for heterocyclic compounds is a rapidly growing area of research. Its ability to participate in a variety of chemical transformations makes it a valuable tool for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. Future research will likely focus on the development of new multicomponent reactions and the synthesis of novel heterocyclic systems with enhanced biological activities. The exploration of its use in the synthesis of natural product analogues and other complex molecular targets is also a promising avenue for future investigation.

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxynicotinaldehyde with various organoboron reagents. Due to the specific electronic and steric properties of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity. These notes offer a starting point for developing robust and scalable synthetic procedures.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] For the synthesis of novel compounds in drug discovery and materials science, the functionalization of heterocyclic scaffolds like this compound is of significant interest. The resulting 5-aryl-2-methoxynicotinaldehydes are valuable intermediates for the synthesis of complex molecules with potential biological activity.

Key Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the reactivity of the carbon-chlorine (C-Cl) bond. Generally, the reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl.[3][4] Aryl chlorides are known to be less reactive, often requiring more specialized and active catalyst systems to facilitate the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[3]

Factors to consider for successful coupling include:

  • Catalyst System: The choice of palladium precursor and, critically, the supporting ligand is paramount for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.[5]

  • Base: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and the prevalence of side reactions.

  • Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[2]

  • Temperature: Higher reaction temperatures are typically required for the activation of aryl chlorides compared to their bromide or iodide counterparts.[3]

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar aryl chlorides and heteroaryl chlorides.[5] Researchers should consider these as starting points and may need to optimize conditions for their specific boronic acid or ester.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl boronic acids, particularly when dealing with less reactive aryl chlorides.[5]

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

  • SPhos (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the catalyst premix to the reaction vessel.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Palladium-DPPF Catalyst

This protocol utilizes a common and often effective catalyst system for Suzuki couplings.

Materials:

  • This compound

  • Arylboronic acid or ester (1.2 - 1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,2-Dimethoxyethane (DME) (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

  • Evacuate the flask and backfill with argon or nitrogen (repeat three times).

  • Add degassed DME and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters from the suggested protocols for the Suzuki coupling of this compound. This allows for easy comparison and aids in the selection of a starting point for optimization.

ParameterProtocol 1Protocol 2
Substrate This compoundThis compound
Boron Reagent Arylboronic acid/ester (1.2 equiv.)Arylboronic acid/ester (1.2 equiv.)
Palladium Source Pd(OAc)₂ (2 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand SPhos (4 mol%)dppf (in complex)
Base K₃PO₄ (2.0 equiv.)K₂CO₃ (2.0 equiv.)
Solvent System 1,4-Dioxane / H₂O (4:1)DME / H₂O (4:1)
Temperature 100-110 °C90-100 °C
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)

Mandatory Visualizations

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvents B->C D Heat under Inert Atmosphere with Vigorous Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Work-up (Extraction with Organic Solvent) F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: General experimental workflow for the Suzuki coupling of this compound.

Signaling Pathway (Catalytic Cycle)

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-Cl oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L_n-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product reactant1 5-Chloro-2-methoxy- nicotinaldehyde (Ar-Cl) reactant1->oxidative_addition reactant2 Ar'-B(OR)₂ reactant2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

protocols for the formylation of aromatic compounds using 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Formylation of Aromatic Compounds

Introduction

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. One of the most effective and widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive aromatic substrate.

While the compound 5-Chloro-2-methoxynicotinaldehyde is an aromatic aldehyde, it is a product of such a formylation reaction rather than a reagent used for formylation. The protocols detailed below will, therefore, focus on the Vilsmeier-Haack reaction as a representative and versatile method for the synthesis of aromatic aldehydes, including structures similar to this compound.

The Vilsmeier-Haack Reaction: A Versatile Formylation Protocol

The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile, known as the Vilsmeier reagent (a chloromethyliminium salt), is generated from the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃ or oxalyl chloride.[2] This electrophile then reacts with an electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aromatic aldehyde.[3][4]

Key Features of the Vilsmeier-Haack Reaction:

  • Substrate Scope: The reaction is most effective for electron-rich aromatic compounds such as anilines, phenols, and their derivatives, as well as heterocyclic compounds like indoles, pyrroles, and furans.[2][3]

  • Mild Reaction Conditions: The reaction is generally performed under mild conditions, making it compatible with a variety of functional groups.[1]

  • Regioselectivity: The formylation typically occurs at the most electron-rich position of the aromatic ring. For substituted benzenes, this is often the para position to an activating group.[2] In the case of five-membered heterocycles like pyrrole, formylation preferentially occurs at the C2 position.[3]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl3 POCl₃ POCl3->Intermediate1 Vilsmeier_Reagent Vilsmeier Reagent (Eschenmoser's Salt analog) Intermediate1->Vilsmeier_Reagent Elimination Sigma_Complex Sigma Complex Aromatic Electron-Rich Aromatic Ring Aromatic->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Sigma_Complex->Iminium_Salt - H⁺ Aldehyde Aromatic Aldehyde Iminium_Salt->Aldehyde H2O H₂O (Workup) H2O->Aldehyde Hydrolysis

Figure 1: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

The following are generalized protocols for the formylation of aromatic compounds using the Vilsmeier-Haack reaction. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Protocol 1: General Formylation of an Activated Aromatic Compound

This protocol is suitable for electron-rich aromatic compounds like N,N-dimethylaniline.

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Activated aromatic compound (e.g., N,N-dimethylaniline)

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

  • After the addition is complete, stir the mixture at room temperature for 30 minutes.

  • Add the activated aromatic compound to the reaction mixture, either neat or dissolved in a minimal amount of an inert solvent.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the desired aromatic aldehyde.

Protocol 2: Formylation of an Indole Derivative

Indoles are particularly reactive substrates for the Vilsmeier-Haack reaction, with formylation typically occurring at the C3 position.

Materials:

  • N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Indole derivative

  • Ice

  • Aqueous sodium hydroxide (NaOH) solution

  • Ethyl acetate

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

  • After stirring for 30 minutes, add a solution of the indole derivative in DMF to the Vilsmeier reagent.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time, monitoring by TLC.

  • After the reaction is complete, pour the mixture into ice water and basify with an aqueous NaOH solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 3-formylindole derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various aromatic and heteroaromatic compounds.

Table 1: Formylation of Substituted Benzenes

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
N,N-Dimethylaniline4-(Dimethylamino)benzaldehyde37085
Anisole4-Methoxybenzaldehyde58075
Phenol4-Hydroxybenzaldehyde410060
Toluenep-Tolualdehyde69050

Table 2: Formylation of Heteroaromatic Compounds

SubstrateProductReaction Time (h)Temperature (°C)Yield (%)
PyrrolePyrrole-2-carbaldehyde12590
IndoleIndole-3-carbaldehyde24088
FuranFuran-2-carbaldehyde1.53082
ThiopheneThiophene-2-carbaldehyde23578

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Vilsmeier-Haack formylation experiment.

Experimental_Workflow General Experimental Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl₃) B 2. Addition of Aromatic Substrate A->B C 3. Reaction at Elevated Temperature B->C D 4. Reaction Quenching (Ice Water) C->D E 5. Neutralization (Base) D->E F 6. Extraction with Organic Solvent E->F G 7. Drying and Solvent Removal F->G H 8. Purification (Recrystallization or Chromatography) G->H I Final Product: Aromatic Aldehyde H->I

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Chloro-2-methoxynicotinaldehyde as a versatile starting material in the synthesis of potent kinase inhibitors. The unique substitution pattern of this pyridine-based building block, featuring a reactive aldehyde at the 3-position, a methoxy group at the 2-position, and a chlorine atom at the 5-position, offers multiple avenues for chemical elaboration to generate diverse molecular scaffolds targeting various protein kinases.

The protocols outlined below describe a hypothetical multi-step synthesis of a novel kinase inhibitor, designated as "Hypothetical Inhibitor B," targeting the Anaplastic Lymphoma Kinase (ALK) signaling pathway. The synthetic strategy employs well-established and robust chemical transformations, including a Horner-Wadsworth-Emmons reaction and a Suzuki-Miyaura cross-coupling, to construct a molecule designed for potent and selective inhibition.

Target Signaling Pathway: ALK Signaling

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in cell growth and development. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with oncogenic activity, driving the development and progression of several cancers, including non-small cell lung cancer (NSCLC). These fusion proteins result in constitutive activation of the ALK kinase domain, leading to the aberrant activation of downstream signaling pathways, such as the RAS-MEK-ERK, JAK-STAT, and PI3K-AKT pathways, which promote cell proliferation, survival, and metastasis. Small molecule inhibitors that target the ATP-binding site of the ALK kinase domain are effective therapeutic agents for ALK-positive cancers.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_mek_erk RAS-MEK-ERK Pathway cluster_jak_stat JAK-STAT Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS JAK JAK ALK->JAK PI3K PI3K ALK->PI3K MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Hypothetical Inhibitor B Inhibitor->ALK Inhibition

Caption: Simplified ALK Signaling Pathway and Inhibition.

Proposed Synthesis of Hypothetical Inhibitor B

The following section details a hypothetical multi-step synthesis of a potential ALK inhibitor, "Hypothetical Inhibitor B," starting from this compound.

Synthetic_Workflow Start This compound Intermediate1 Intermediate 1 (α,β-Unsaturated Ester) Start->Intermediate1 Horner-Wadsworth-Emmons Reaction Intermediate2 Intermediate 2 (Suzuki Product) Intermediate1->Intermediate2 Suzuki-Miyaura Coupling FinalProduct Hypothetical Inhibitor B Intermediate2->FinalProduct Amide Formation

Caption: Proposed Synthetic Workflow for Hypothetical Inhibitor B.

Experimental Protocols

Step 1: Horner-Wadsworth-Emmons Reaction

This step involves the olefination of the aldehyde to introduce an α,β-unsaturated ester moiety, a common feature in some kinase inhibitors that can act as a Michael acceptor.

Reaction: this compound + Triethyl phosphonoacetate → Ethyl (E)-3-(5-chloro-2-methoxypyridin-3-yl)acrylate (Intermediate 1)

Reagents and Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford Intermediate 1.

Step 2: Suzuki-Miyaura Coupling

The chloro-substituent at the 5-position of the pyridine ring is replaced with a substituted aryl group via a palladium-catalyzed cross-coupling reaction. This is a key step for introducing a fragment that can interact with the solvent-exposed region of the kinase active site.

Reaction: Intermediate 1 + (4-(Piperidin-4-yl)phenyl)boronic acid → Ethyl (E)-3-(2-methoxy-5-(4-(piperidin-4-yl)phenyl)pyridin-3-yl)acrylate (Intermediate 2)

Reagents and Materials:

  • Intermediate 1

  • (4-(Piperidin-4-yl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add Intermediate 1 (1.0 eq), (4-(Piperidin-4-yl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add toluene and water (4:1 v/v) to the flask.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Intermediate 2.

Step 3: Amide Formation

The final step involves the conversion of the ester to an amide, which can form crucial hydrogen bonds with the hinge region of the kinase.

Reaction: Intermediate 2 + Ammonia → (E)-3-(2-methoxy-5-(4-(piperidin-4-yl)phenyl)pyridin-3-yl)acrylamide (Hypothetical Inhibitor B)

Reagents and Materials:

  • Intermediate 2

  • Ammonia (7 N solution in methanol)

  • Sealed tube or pressure vessel

Procedure:

  • Dissolve Intermediate 2 (1.0 eq) in a 7 N solution of ammonia in methanol in a sealed tube.

  • Seal the tube and heat the reaction mixture to 80 °C for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain Hypothetical Inhibitor B.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis and biological activity of Hypothetical Inhibitor B.

StepProductStarting MaterialYield (%)Purity (%)ALK IC₅₀ (nM)
1Intermediate 1This compound85>95N/A
2Intermediate 2Intermediate 170>95N/A
3Hypothetical Inhibitor BIntermediate 265>9815

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential kinase inhibitors. The protocols outlined in this document provide a framework for the rational design and synthesis of novel compounds targeting the ALK signaling pathway. The multi-step synthesis, employing robust and well-established chemical reactions, allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties.

Catalytic Methods for the Modification of 5-Chloro-2-methoxynicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic modification of 5-Chloro-2-methoxynicotinaldehyde, a versatile building block in medicinal chemistry. The focus is on robust and widely applicable palladium-catalyzed cross-coupling reactions that enable the introduction of diverse functionalities at the C5 position.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of a chlorine atom on the pyridine ring offers a prime site for modification through catalytic cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-nitrogen bonds, paving the way for the synthesis of novel derivatives with potential therapeutic applications. This document outlines protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the strategic diversification of this important scaffold.

Comparative Data of Catalytic Methods

The following table summarizes typical reaction conditions and expected yields for the catalytic modification of this compound based on established methods for similar aryl chlorides.

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Coupling Arylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-11012-2470-95
Buchwald-Hartwig Amination Primary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene100-11012-2465-90
Sonogashira Coupling Terminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF25-803-1875-95

Experimental Protocols & Workflows

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-methoxynicotinaldehydes

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[1][2] For a substrate like this compound, activating the relatively inert C-Cl bond requires a robust catalyst system, often employing bulky, electron-rich phosphine ligands.[3]

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methoxynicotinaldehyde.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Weigh Reagents: Substrate, Boronic Acid, Base, Catalyst, Ligand B Add to Reaction Vial A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Degassed Solvents C->D E Heat & Stir (100-110°C, 12-24h) D->E F Cool to RT E->F G Extraction with Organic Solvent F->G H Wash with H₂O & Brine G->H I Dry & Concentrate H->I J Column Chromatography I->J K Isolated Product J->K

Suzuki-Miyaura Coupling Experimental Workflow
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-methoxynicotinaldehydes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful tool for the synthesis of arylamines.[4][5] Similar to the Suzuki-Miyaura coupling of aryl chlorides, this transformation typically requires bulky and electron-rich phosphine ligands to achieve high efficiency.[6]

  • In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the desired primary or secondary amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in an oven-dried reaction vial.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL), and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-2-methoxynicotinaldehyde derivative.

Buchwald_Hartwig_Workflow cluster_prep Glovebox Setup cluster_reaction Reaction cluster_workup Purification A Combine Solids: Substrate, Amine, Base, Catalyst, Ligand B Add Anhydrous Degassed Toluene A->B C Seal Vial B->C D Heat & Stir (100-110°C, 12-24h) C->D E Cool to RT D->E F Filter through Celite E->F G Aqueous Workup F->G H Dry & Concentrate G->H I Column Chromatography H->I J Final Product I->J

Buchwald-Hartwig Amination Experimental Workflow
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-methoxynicotinaldehydes

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous DMF (5 mL) in a Schlenk flask, add the terminal alkyne (1.2 mmol, 1.2 equiv.) and triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 3-18 hours, depending on the reactivity of the alkyne.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-alkynyl-2-methoxynicotinaldehyde.

Sonogashira_Workflow cluster_setup Initial Setup cluster_catalysis Catalysis cluster_purification Workup and Isolation A Dissolve Substrate, Alkyne & Base in DMF B Degas with Argon A->B C Add Pd and Cu Catalysts B->C D Stir at RT or Heat (3-18h) C->D E Dilute & Wash D->E F Dry Organic Layer E->F G Concentrate F->G H Column Chromatography G->H I Purified Product H->I

Sonogashira Coupling Experimental Workflow

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

  • Bases such as sodium tert-butoxide are corrosive and moisture-sensitive; handle with care.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Chloro-2-methoxynicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the multi-gram scale-up synthesis of 5-Chloro-2-methoxynicotinaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. The protocols detailed below are based on established chemical transformations and are designed to be robust and scalable.

Overall Synthetic Strategy

The synthesis of this compound can be efficiently achieved in two primary steps starting from the commercially available 2,5-dichloropyridine. This is followed by a general method for the synthesis of its derivatives. The overall synthetic pathway involves:

  • Selective Methoxylation: Introduction of a methoxy group at the 2-position of 2,5-dichloropyridine.

  • Formylation: Introduction of a formyl group at the 3-position of 5-chloro-2-methoxypyridine using the Vilsmeier-Haack reaction.

  • Derivatization: Subsequent reaction of the aldehyde to generate various derivatives, such as Schiff bases.

Synthetic Pathway start 2,5-Dichloropyridine step1 5-Chloro-2-methoxypyridine start->step1 1. NaOMe, MeOH Reflux step2 This compound step1->step2 2. POCl3, DMF Heat step3 Derivatives (e.g., Schiff Bases) step2->step3 3. R-NH2 Ethanol, Reflux

Caption: Overall synthetic pathway for this compound and its derivatives.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic step, facilitating easy comparison and planning for scale-up production.

Table 1: Reagents and Reaction Conditions for the Synthesis of 5-Chloro-2-methoxypyridine

ParameterValue
Starting Material2,5-Dichloropyridine
ReagentSodium Methoxide (NaOMe)
SolventMethanol (MeOH)
Molar Ratio (Substrate:NaOMe)1 : 1.2
Reaction TemperatureReflux (approx. 65 °C)
Reaction Time12-18 hours
Expected Yield85-95%
Purification MethodDistillation under reduced pressure

Table 2: Reagents and Reaction Conditions for the Synthesis of this compound

ParameterValue
Starting Material5-Chloro-2-methoxypyridine
ReagentsPhosphorus Oxychloride (POCl₃), Dimethylformamide (DMF)
Molar Ratio (Substrate:POCl₃:DMF)1 : 1.5 : 3
Reaction Temperature80-90 °C
Reaction Time4-6 hours
Expected Yield70-80%
Purification MethodRecrystallization from ethanol/water

Table 3: General Reagents and Conditions for Derivatization

ParameterValue
Starting MaterialThis compound
ReagentPrimary Amine (R-NH₂)
SolventEthanol
Molar Ratio (Aldehyde:Amine)1 : 1.1
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time2-4 hours
Expected Yield>90%
Purification MethodRecrystallization or column chromatography

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 5-Chloro-2-methoxypyridine

This protocol describes the selective methoxylation of 2,5-dichloropyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare 2,5-dichloropyridine, NaOMe, and anhydrous MeOH setup_reactor Set up a multi-neck reactor with condenser and mechanical stirrer prep_reagents->setup_reactor charge_reactor Charge reactor with MeOH and NaOMe setup_reactor->charge_reactor add_substrate Slowly add 2,5-dichloropyridine charge_reactor->add_substrate reflux Heat to reflux for 12-18 hours add_substrate->reflux monitor Monitor reaction by TLC/GC reflux->monitor cool_down Cool reaction to room temperature monitor->cool_down remove_solvent Remove MeOH under reduced pressure cool_down->remove_solvent extract Partition between water and ethyl acetate remove_solvent->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry purify Purify by vacuum distillation dry->purify G cluster_vilsmeier Vilsmeier Reagent Formation cluster_formylation Formylation Reaction cluster_workup Work-up and Purification cool_dmf Cool DMF in a reactor to 0 °C add_pocl3 Slowly add POCl₃ to DMF at 0-5 °C cool_dmf->add_pocl3 stir_vilsmeier Stir for 30 minutes at 0 °C add_pocl3->stir_vilsmeier add_substrate Add 5-chloro-2-methoxypyridine dropwise stir_vilsmeier->add_substrate heat_reaction Heat reaction to 80-90 °C for 4-6 hours add_substrate->heat_reaction monitor Monitor reaction by TLC/HPLC heat_reaction->monitor cool_down Cool reaction and pour onto crushed ice monitor->cool_down neutralize Neutralize with aqueous NaOH solution cool_down->neutralize filter Filter the precipitated solid neutralize->filter wash Wash the solid with cold water filter->wash recrystallize Recrystallize from ethanol/water wash->recrystallize

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloro-2-methoxynicotinaldehyde synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Q1: Why is the yield of 5-chloro-2-methoxynicotinic acid low during the chlorination of 2-methoxynicotinic acid?

A1: Low yields in the chlorination step can arise from several factors. Incomplete reaction is a common issue. Ensure that the reaction is stirred for a sufficient duration, as some protocols suggest a reaction time of at least 16 hours at room temperature.[1] Another critical factor is the stoichiometry of the chlorinating agent. An inadequate amount of the alkali metal hypochlorite will result in incomplete conversion of the starting material. The molar ratio of 2-methoxynicotinic acid to the hypochlorite reagent should typically be in the range of 1.0:1.0 to 1.0:6.0, with a preferred range of 1.0:1.2 to 1.0:2.0.[1] Finally, the reaction temperature should be maintained between 10°C and 30°C to ensure optimal reaction conditions.[1]

Q2: During the reduction of the carboxylic acid (or its derivative) to the aldehyde, a significant amount of the corresponding alcohol is formed. How can this over-reduction be minimized?

A2: The formation of the primary alcohol is a common side reaction when using strong reducing agents like lithium aluminum hydride (LiAlH₄). To prevent this, it is crucial to use a milder or sterically hindered reducing agent.

  • For Acid Chlorides: Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a selective reagent for the reduction of acid chlorides to aldehydes.[2][3] Its bulky nature prevents the second hydride addition that leads to the alcohol.

  • For Esters: Diisobutylaluminum hydride (DIBAL-H) is commonly used for the partial reduction of esters to aldehydes.[4][5]

Maintaining a low reaction temperature (typically -78 °C) is critical to stop the reaction at the aldehyde stage.[4][6] Exceeding this temperature can lead to the over-reduction product.

Q3: The final product, this compound, is impure, showing multiple spots on TLC. What are the likely impurities and how can they be removed?

A3: Impurities can originate from unreacted starting materials, over-reduction products, or side products from the work-up.

  • Unreacted 5-chloro-2-methoxynicotinic acid: If the reduction was incomplete, the starting carboxylic acid may be present. This can be removed by a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up.

  • (5-chloro-2-methoxypyridin-3-yl)methanol: This is the over-reduction product. Its formation can be minimized by using the correct reducing agent and maintaining low temperatures as described in Q2. Purification can be achieved through column chromatography on silica gel.

  • Contamination with acid: Pyridine aldehydes can be contaminated with the corresponding carboxylic acid. Purification can be done by stirring the aldehyde with potassium carbonate in ethanol followed by fractional distillation.[7]

Standard purification techniques for the final product include column chromatography on silica gel or distillation under reduced pressure.

Q4: The reaction to form the aldehyde is sluggish and does not go to completion. What are the potential causes and solutions?

A4: Incomplete conversion in the reduction step can be due to several factors:

  • Inactive Reducing Agent: Hydride reagents like DIBAL-H and LiAlH(Ot-Bu)₃ are sensitive to moisture and air. Ensure that the reagents are fresh and handled under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: Use a slight excess of the reducing agent (e.g., 1.0-1.2 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: While low temperatures are necessary to prevent over-reduction, a temperature that is too low might slow down the reaction excessively. It is important to find the optimal balance for the specific substrate. The reaction is typically allowed to slowly warm to room temperature after the initial low-temperature addition.

Frequently Asked Questions (FAQs)

Q1: What are the recommended synthetic routes to this compound?

A1: A common and effective two-step synthesis involves:

  • Chlorination: Selective chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite, such as sodium hypochlorite, to yield 5-chloro-2-methoxynicotinic acid.[1]

  • Reduction: Conversion of the resulting 5-chloro-2-methoxynicotinic acid to this compound. This is typically achieved by first converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester, followed by reduction with a mild reducing agent.

Q2: What are the key parameters to control during the chlorination step?

A2: The key parameters for a successful chlorination of 2-methoxynicotinic acid are:

  • Chlorinating Agent: Use of an alkali metal hypochlorite (e.g., sodium hypochlorite) in a homogeneous aqueous solvent system.[1]

  • Stoichiometry: A molar ratio of 2-methoxynicotinic acid to hypochlorite between 1.0:1.2 and 1.0:2.0 is preferred.[1]

  • Temperature: Maintain the reaction temperature between 10°C and 30°C.[1]

  • Reaction Time: A reaction time of at least 16 hours is recommended for substantial completion.[1]

Q3: How can I purify the intermediate, 5-chloro-2-methoxynicotinic acid?

A3: After the chlorination reaction, the product can be recovered by acidifying the reaction mixture, which will cause the 5-chloro-2-methoxynicotinic acid to precipitate. The precipitate can then be collected by filtration. Alternatively, after acidification, the product can be extracted with a suitable organic solvent like chloroform. Further purification can be achieved by trituration with a solvent such as hexane.[1]

Q4: Are there any stability concerns with this compound?

A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods. It is advisable to store the purified product under an inert atmosphere and at a low temperature to minimize degradation. Pyridine-containing compounds can also be sensitive to light, so storage in an amber vial is recommended.

Data Presentation

Table 1: Reaction Conditions for the Chlorination of 2-Methoxynicotinic Acid

ParameterRecommended RangePreferred RangeReference
Molar Ratio (Substrate:Hypochlorite)1.0:1.0 to 1.0:6.01.0:1.2 to 1.0:2.0[1]
Temperature10°C to 30°CRoom Temperature[1]
Reaction TimeSubstantially completeAt least 16 hours[1]
SolventHomogeneous aqueous systemDilute aqueous sodium hypochlorite[1]

Table 2: Comparison of Reducing Agents for Aldehyde Synthesis

Reducing AgentSubstrateKey AdvantagesImportant Considerations
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)Acid ChlorideHigh selectivity for aldehydes, minimizes over-reduction.[2][3]Requires conversion of carboxylic acid to acid chloride first.
Diisobutylaluminum hydride (DIBAL-H)EsterSelectively reduces esters to aldehydes.[4][5]Requires conversion of carboxylic acid to ester first; strict temperature control (-78 °C) is crucial.[6]
Borane Complexes (e.g., BH₃•THF)Carboxylic AcidCan directly reduce carboxylic acids.Typically reduces carboxylic acids to primary alcohols; specific conditions are needed to stop at the aldehyde stage.[8]

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2-methoxynicotinic acid [1]

  • In a suitable reaction vessel, dissolve 2-methoxynicotinic acid in a dilute aqueous sodium hypochlorite solution (e.g., 5.25% aqueous sodium hypochlorite). The molar ratio of the acid to sodium hypochlorite should be between 1.0:1.2 and 1.0:2.0.

  • Stir the reaction mixture at room temperature (approximately 20-25°C) for at least 16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture in an ice bath and acidify with a suitable acid (e.g., hydrochloric acid) until the pH is acidic, leading to the precipitation of the product.

  • Collect the solid product by filtration and wash with cold water.

  • Alternatively, after acidification, extract the product with chloroform. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • For further purification, triturate the crude product with hexane.

Protocol 2: Synthesis of this compound via the Acid Chloride

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 5-chloro-2-methoxynicotinic acid in an anhydrous solvent (e.g., dichloromethane or toluene). Add oxalyl chloride or thionyl chloride (typically 1.1-1.5 equivalents) dropwise at 0°C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases and the reaction is complete (monitor by IR to see the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride carbonyl stretch).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-chloro-2-methoxynicotinoyl chloride.

  • Reduction: In a separate flask under an inert atmosphere, dissolve the crude acid chloride in anhydrous THF or diethyl ether and cool to -78°C.

  • Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) (1.0-1.2 equivalents) in THF, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for a few hours, monitoring the progress by TLC.

  • Work-up: Quench the reaction by the slow, dropwise addition of cold water or a saturated aqueous solution of ammonium chloride at -78°C.[2]

  • Allow the mixture to warm to room temperature and stir until a granular precipitate forms.

  • Filter the mixture through a pad of celite and wash the precipitate with the reaction solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude aldehyde by column chromatography on silica gel or distillation.

Visualizations

SynthesisWorkflow Start 2-Methoxynicotinic Acid Chlorination Chlorination (NaOCl, H₂O) Start->Chlorination Intermediate 5-Chloro-2-methoxynicotinic Acid Chlorination->Intermediate Activation Activation (e.g., SOCl₂) Intermediate->Activation AcidChloride 5-Chloro-2-methoxynicotinoyl Chloride Activation->AcidChloride Reduction Reduction (LiAlH(Ot-Bu)₃, -78°C) AcidChloride->Reduction Product This compound Reduction->Product TroubleshootingYield LowYield Low Yield of Aldehyde IncompleteReduction Incomplete Reduction LowYield->IncompleteReduction OverReduction Over-reduction to Alcohol LowYield->OverReduction PurificationLoss Loss during Purification LowYield->PurificationLoss InactiveReagent Inactive Reducing Agent IncompleteReduction->InactiveReagent InsufficientReagent Insufficient Reagent IncompleteReduction->InsufficientReagent WrongReagent Incorrect Reducing Agent OverReduction->WrongReagent HighTemp High Reaction Temperature OverReduction->HighTemp ColumnIssues Sub-optimal Chromatography PurificationLoss->ColumnIssues DistillationIssues Decomposition during Distillation PurificationLoss->DistillationIssues

References

Technical Support Center: Purification of 5-Chloro-2-methoxynicotinaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Chloro-2-methoxynicotinaldehyde using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of moderately polar compounds like this compound is silica gel (60-120 mesh or 230-400 mesh for flash chromatography).

Q2: Which mobile phase system is a good starting point for this purification?

A2: A common and effective mobile phase system for separating aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether. A good starting point for thin-layer chromatography (TLC) analysis to determine the optimal ratio would be a 9:1 or 4:1 mixture of hexane:ethyl acetate.

Q3: My this compound seems to be decomposing on the silica gel column. What can I do?

A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1] If you suspect this is happening, you can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a non-polar amine, such as triethylamine (e.g., 0.1-1% v/v), before packing the column. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) can be considered.[2]

Q4: What are the potential impurities I should be looking for during the purification?

A4: Potential impurities depend on the synthetic route used to prepare this compound. Common impurities may include:

  • Unreacted starting materials: For example, if the aldehyde is synthesized by the oxidation of (5-chloro-2-methoxypyridin-3-yl)methanol, this alcohol could be a major impurity.

  • Over-oxidized product: The corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid, can be formed if the oxidation is too harsh.[1]

  • Byproducts from side reactions: The specific nature of these will vary with the synthesis method.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The compound is not moving off the baseline (Rf = 0 on TLC). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the proportion of ethyl acetate.
The compound is running with the solvent front (Rf = 1 on TLC). The mobile phase is too polar.Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane).
Poor separation between the product and an impurity. The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or dichloromethane. Running a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography, can also improve separation.
Streaking or tailing of the spot on the TLC plate and column. The compound may be too polar for the solvent system, or it could be interacting too strongly with the stationary phase. The sample may also be overloaded.Add a small amount of a more polar solvent (like methanol) to the mobile phase, but be cautious as this can sometimes dissolve the silica gel. Ensure the sample is not overloaded on the column. If the compound is acidic or basic, adding a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase can improve peak shape.
The collected fractions are all mixed. The column was not packed properly, leading to channeling. The sample was loaded improperly. The elution was too fast.Ensure the silica gel is packed uniformly without any air bubbles or cracks. The sample should be loaded in a narrow band at the top of the column. Control the flow rate to allow for proper equilibration between the stationary and mobile phases.
No compound is eluting from the column. The compound may have decomposed on the silica gel. The compound is very polar and is strongly adsorbed to the stationary phase.Test the stability of your compound on a small amount of silica gel before running a large-scale column. If stability is an issue, consider using a deactivated stationary phase (e.g., neutral alumina). For very polar compounds, a much more polar mobile phase (e.g., dichloromethane/methanol) may be necessary.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined solvent system (e.g., start with 9:1 hexane:ethyl acetate).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product, ensuring good separation from any impurities.

Column Chromatography Protocol
  • Column Preparation:

    • Securely clamp a glass column of appropriate size in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running the mobile phase through it until the silica bed is stable. Do not let the solvent level drop below the top layer of sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.

    • Dry Loading: If the compound has low solubility in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin eluting the column, maintaining a steady flow rate.

    • If using a gradient, gradually increase the polarity of the mobile phase as the elution progresses.

    • Collect the eluent in appropriately sized fractions (e.g., test tubes or flasks).

  • Monitoring and Analysis:

    • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid under vacuum to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical TLC Data for Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity 1 (e.g., Starting Alcohol)Rf of Impurity 2 (e.g., Carboxylic Acid)Separation (ΔRf)
9:10.450.300.050.15
4:10.650.500.150.15
1:10.850.750.400.10

Note: This data is illustrative. Actual Rf values will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Optimization (Determine Mobile Phase) Pack Pack Column (Silica Gel Slurry) TLC->Pack Optimal Solvent System Load Load Crude Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered No_Movement Compound at Baseline (Rf ≈ 0)? Start->No_Movement Too_Fast Compound at Solvent Front (Rf ≈ 1)? Start->Too_Fast Poor_Sep Poor Separation? Start->Poor_Sep Streaking Streaking/Tailing? Start->Streaking Increase_Polarity Increase Mobile Phase Polarity No_Movement->Increase_Polarity Yes Decrease_Polarity Decrease Mobile Phase Polarity Too_Fast->Decrease_Polarity Yes Change_Solvent Change Solvent System or Use Gradient Elution Poor_Sep->Change_Solvent Yes Add_Modifier Add Modifier (e.g., TEA, AcOH) or Check Sample Load Streaking->Add_Modifier Yes

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Optimizing Suzuki Coupling for 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction for 5-Chloro-2-methoxynicotinaldehyde. The following troubleshooting guides and FAQs address common challenges encountered when working with this electron-deficient heteroaryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the Suzuki coupling of this compound?

A1: The Suzuki coupling of this substrate presents several challenges:

  • Aryl Chloride Reactivity : The carbon-chlorine (C-Cl) bond is significantly less reactive than corresponding C-Br or C-I bonds, often requiring more active catalyst systems and harsher reaction conditions for efficient oxidative addition.[1][2]

  • Catalyst Inhibition : The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[3]

  • Side Reactions : The presence of the aldehyde group can lead to side reactions under strongly basic or high-temperature conditions. Additionally, common Suzuki coupling issues like protodeboronation of the boronic acid and homocoupling can reduce yield.[2][4]

Q2: What are the essential components of a Suzuki coupling reaction?

A2: A typical Suzuki coupling reaction includes an organoboron reagent (like a boronic acid or its ester), an organohalide (in this case, this compound), a palladium catalyst, a ligand, a base, and a solvent system.[2][5] The success of the reaction is highly dependent on the optimal combination of these components.

Q3: Why is degassing the reaction mixture so important?

A3: It is critically important to remove dissolved oxygen from the reaction mixture. Oxygen can lead to the oxidation of the active Pd(0) catalyst to an inactive Pd(II) state and can also promote the undesirable homocoupling of the boronic acid reagent, which lowers the yield of the desired product.[4][6] Proper degassing of solvents and maintaining an inert (Nitrogen or Argon) atmosphere is essential.[7]

Q4: Should I use a boronic acid or a boronic ester?

A4: While boronic acids are commonly used, they can be prone to decomposition and protodeboronation, especially with heteroaryl substrates.[2] Boronic esters, such as pinacol esters (Bpin), are often more stable and can sometimes lead to higher yields and better reproducibility.[8][9] If you are experiencing issues with boronic acid stability, switching to a corresponding pinacol ester is a recommended strategy.

Recommended Reaction Conditions for Optimization

Optimizing the reaction requires screening several parameters. The tables below provide recommended starting points and advanced conditions for coupling with the less reactive this compound.

Table 1: Recommended Starting Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2-5 mol%)Aryl chlorides require highly active catalysts. Pd(dppf)Cl₂ is a robust starting point for heteroaromatics.[1][10] Buchwald systems are specifically designed for challenging C-Cl bond activation.[6][7]
Ligand dppf (comes with catalyst) or a Buchwald Ligand (e.g., XPhos, SPhos)Bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps, which is crucial for aryl chlorides.[3][6]
Base K₃PO₄ or K₂CO₃ (2-3 equivalents)Potassium phosphate (K₃PO₄) is a strong, non-nucleophilic base often effective for challenging couplings.[1][7] K₂CO₃ is a milder alternative that can help if substrate degradation is observed.[11]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O (4:1)A mixture of an organic solvent and water is often necessary to dissolve both the organic substrates and the inorganic base.[2][12] Anhydrous conditions may be required if protodeboronation is severe.[4]
Temperature 90-110 °CHigher temperatures are typically needed to activate the C-Cl bond. Monitor for potential decomposition of the aldehyde starting material.[7]

Troubleshooting Guide

Problem: Low to No Yield of Desired Product

This is the most common issue. The following flowchart and table provide a systematic approach to troubleshooting.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield Start Low / No Yield Check_Catalyst 1. Catalyst System Start->Check_Catalyst Check_Base 2. Base & Solvent Start->Check_Base Check_Reagents 3. Reagent Stability Start->Check_Reagents Sol_Catalyst_Inactive Cause: Inactive Catalyst Solution: Use fresh precatalyst. Ensure inert atmosphere. Check_Catalyst->Sol_Catalyst_Inactive Activity? Sol_Ligand Cause: Poor C-Cl Activation Solution: Use bulky, electron-rich ligands (XPhos, SPhos). Check_Catalyst->Sol_Ligand Ligand Choice? Sol_Base Cause: Ineffective Transmetalation Solution: Switch to stronger base (K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. Check_Base->Sol_Base Strength? Sol_Protodeboronation Cause: Protodeboronation Solution: Use milder base (KF, K₂CO₃). Switch to anhydrous solvent. Use boronic pinacol ester. Check_Base->Sol_Protodeboronation Side Reaction? Sol_Reagent_Purity Cause: Impure Reagents Solution: Verify purity of halide and boronic acid/ester. Check_Reagents->Sol_Reagent_Purity Purity?

Caption: Troubleshooting flowchart for low-yield Suzuki coupling reactions.

Table 2: Troubleshooting Common Side Reactions

ProblemPossible Cause(s)Recommended Solutions
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and reagents before use.[4] Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Protodeboronation The C-B bond is cleaved by a proton source (often water), especially under harsh basic conditions.[2]Switch to a milder base (e.g., K₂CO₃, KF).[6] Use anhydrous solvents.[4] Convert the boronic acid to a more stable boronic pinacol ester.
Dehalogenation The chloro group is replaced by a hydrogen atom. Can be caused by palladium hydride species.Optimize reaction conditions (temperature, base). Avoid using alcohols as the primary solvent if this is a persistent issue.[7]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization based on the specific boronic acid used.

Experimental_Workflow General Experimental Workflow Setup 1. Reaction Setup - Add solids to a flame-dried flask:  - this compound (1.0 equiv)  - Boronic Acid/Ester (1.2-1.5 equiv)  - Base (e.g., K₃PO₄, 2.0 equiv)  - Catalyst/Ligand (e.g., XPhos Pd G3, 2.5 mol%) Inert 2. Inert Atmosphere - Seal the flask with a septum. - Evacuate and backfill with  Argon or Nitrogen (repeat 3x). Setup->Inert Solvent 3. Solvent Addition - Add degassed solvent(s)  (e.g., 1,4-Dioxane/H₂O) via syringe. Inert->Solvent Reaction 4. Reaction - Place flask in a preheated oil bath (90-110 °C). - Stir vigorously for 8-24 hours. Solvent->Reaction Monitor 5. Monitoring - Track progress by TLC or LC-MS. Reaction->Monitor Workup 6. Work-up - Cool to room temperature. - Dilute with water and extract  with an organic solvent (e.g., Ethyl Acetate). Monitor->Workup Upon completion Purify 7. Purification - Dry combined organic layers (e.g., Na₂SO₄). - Filter and concentrate. - Purify by column chromatography. Workup->Purify Analysis 8. Analysis - Characterize the pure product  (NMR, MS, etc.). Purify->Analysis

Caption: General experimental workflow for the Suzuki coupling reaction.

Detailed Steps:

  • Reaction Setup : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the base (e.g., K₃PO₄, 2.0-3.0 equiv), and the palladium catalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).[1][12]

  • Inert Atmosphere : Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[11]

  • Solvent Addition : Add the previously degassed solvent system (e.g., 1,4-Dioxane and water) via syringe under a positive pressure of inert gas.[12]

  • Reaction : Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir the mixture vigorously for the specified time (typically 8-24 hours).

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[11]

References

troubleshooting failed reactions involving 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Chloro-2-methoxynicotinaldehyde. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions for common synthetic transformations involving this versatile building block.

General Handling and Storage FAQs

Q1: How should I properly store and handle this compound?

A1: Proper storage is critical to maintain the integrity of the compound. It should be kept in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to strong oxidizing agents, heat, sparks, or open flames.[1][2] For comprehensive safety information, always consult the Safety Data Sheet (SDS).

Q2: What are the primary hazards associated with this compound?

A2: this compound may cause skin and eye irritation.[1] Inhalation of dust should be avoided.[1] During a fire, hazardous decomposition products can be released, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[1][2] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, and ensure adequate ventilation when handling.[1]

Troubleshooting Guide 1: Reductive Amination

Reductive amination is a cornerstone method for forming C-N bonds, frequently used to convert the aldehyde functionality of this compound into a secondary or tertiary amine. However, challenges such as low yield and side reactions can arise.

Reductive Amination FAQs

Q1: My reductive amination reaction is giving a very low yield. What are the common causes?

A1: Low yields in reductive aminations often stem from several factors. The most common issues are incomplete formation of the intermediate imine, premature reduction of the starting aldehyde, or the use of a suboptimal reducing agent.[3] The reactivity of the amine partner can also be a factor; for instance, some heterocyclic amines like 2-aminopyridines can be particularly unreactive.[4]

Q2: I am observing a significant amount of alcohol byproduct from my starting aldehyde. How can I prevent this?

A2: The formation of 5-chloro-2-methoxy-3-(hydroxymethyl)pyridine is a classic sign that your reducing agent is too reactive.[3] A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde directly.[3] To prevent this, switch to a milder, more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the protonated imine (iminium ion) over the aldehyde.[3][5]

Q3: How can I ensure the imine intermediate forms efficiently before reduction?

A3: Imine formation is an equilibrium process. To drive it forward, you can remove the water that is formed as a byproduct, often by using dehydrating agents like molecular sieves.[3] Alternatively, performing the reaction in a mildly acidic environment (pH 4-5) with a catalytic amount of an acid like acetic acid can promote imine formation.[3][5] It is also beneficial to allow the aldehyde and amine to stir together for a period (e.g., 1-2 hours) before introducing the reducing agent.[3][6] You can monitor the formation of the imine via TLC or LC-MS.[3]

Troubleshooting Summary: Reductive Amination
Problem Potential Cause Recommended Solution(s) Rationale
Low Yield of Amine Incomplete imine formation.Add molecular sieves or a catalytic amount of acetic acid. Allow amine and aldehyde to pre-stir.[3][6]Shifts the equilibrium towards the imine by removing water or catalyzing its formation.
Sub-optimal pH.Adjust reaction pH to a mildly acidic range of 4-5.[3]Optimizes the rate of imine formation.
Aldehyde Reduction to Alcohol Reducing agent is too strong.Use a milder reducing agent like NaBH(OAc)₃ (STAB) or NaBH₃CN.[3][5]These agents are more selective for the iminium ion over the carbonyl group.
Incomplete Reaction Steric hindrance or poor nucleophilicity of the amine.Increase reaction temperature or use a more forcing Lewis acid catalyst.[3]Provides the necessary activation energy to overcome steric or electronic barriers.
Insufficient reducing agent.Use an excess of the reducing agent (e.g., 3-10 equivalents).[6]Ensures the complete reduction of the imine intermediate.
Experimental Protocol: General Reductive Amination
  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane).

  • Add the desired primary or secondary amine (1.0-1.2 eq.). If desired, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the aldehyde.[3]

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the mixture.

  • Continue stirring at room temperature overnight or until the reaction is complete as indicated by monitoring.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Visualization: Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 5-Chloro-2-methoxy- nicotinaldehyde C Imine Intermediate + H2O A->C B Amine (R-NH2) B->C E Final Amine Product C->E Reduction D Reducing Agent (e.g., STAB) D->E

Caption: A simplified workflow for a two-step reductive amination reaction.

Troubleshooting Guide 2: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds by coupling the aryl chloride of this compound with a boronic acid or ester. Due to the relative inertness of aryl chlorides, these reactions can be challenging.

Suzuki-Miyaura Coupling FAQs

Q1: My Suzuki coupling reaction has stalled or resulted in a very low yield. What is the most likely problem?

A1: Low yields with aryl chlorides like this compound are often due to an inefficient catalyst system.[7] The oxidative addition step is typically rate-limiting for aryl chlorides. Other common issues include catalyst decomposition, incomplete degassing of the reaction mixture (leading to catalyst oxidation), or side reactions such as protodeboronation of the boronic acid and homocoupling.[7][8][9]

Q2: I am observing a significant amount of a dehalogenated byproduct (4-methoxynicotinaldehyde). How can I minimize this?

A2: Dehalogenation is a known side reaction in palladium-catalyzed couplings, particularly with electron-deficient pyridine rings.[10] This can be caused by an inefficient catalyst system or the presence of hydrogen sources. To mitigate this, use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) which promote the desired cross-coupling pathway over dehalogenation.[7][9][10] Ensuring anhydrous conditions and a thoroughly inert atmosphere can also help.

Q3: What are the best practices for setting up a Suzuki reaction with this substrate?

A3: Success hinges on meticulous setup. All reagents and solvents should be of high purity and anhydrous where specified. The reaction mixture must be thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst.[8] This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent and reaction mixture.[8] Using a pre-catalyst or a robust ligand can significantly improve success rates.[7]

Troubleshooting Summary: Suzuki-Miyaura Coupling
Problem Potential Cause Recommended Solution(s) Rationale
Low Yield / No Reaction Inactive catalyst system.Switch to a modern catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands) and a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[7][9]These ligands accelerate the rate-limiting oxidative addition step for aryl chlorides.
Oxygen in the reaction vessel.Thoroughly degas all solvents and the reaction mixture with Argon or Nitrogen for at least 30 minutes.[8]Oxygen deactivates the Pd(0) catalyst.
Dehalogenation Side Product Inefficient catalyst turnover.Use a more robust ligand system as described above.[10]Promotes reductive elimination (product formation) over competing side reactions.
Protodeboronation Base is too strong or reaction time is too long.Consider a milder base (e.g., K₃PO₄) or decrease reaction time. Ensure the boronic acid is pure.Reduces the rate of C-B bond cleavage.[9]
Homocoupling of Boronic Acid Slow transmetalation step.Ensure the base is sufficiently soluble and active. Sometimes switching the base (e.g., to Cs₂CO₃ or K₃PO₄) can help.[8]A more effective base can accelerate the formation of the active boronate species.
Experimental Protocol: General Suzuki-Miyaura Coupling
  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid partner (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/Water 4:1 or Dioxane/Water 4:1) via syringe.[8][9]

  • Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualization: Suzuki Coupling Troubleshooting

G Start Low Yield in Suzuki Coupling? CheckSM Is Starting Material Consumed? Start->CheckSM CheckCatalyst Improve Catalyst System: - Use Buchwald Ligands - Degas Thoroughly CheckSM->CheckCatalyst No CheckSideProducts Side Products Observed? CheckSM->CheckSideProducts Yes End Reaction Optimized CheckCatalyst->End Dehalogenation Dehalogenation? CheckSideProducts->Dehalogenation Yes CheckSideProducts->End No (Purification Issue?) Homocoupling Homocoupling? Dehalogenation->Homocoupling No ImproveLigand Use Bulky, Electron-Rich Ligand to Accelerate Reductive Elimination Dehalogenation->ImproveLigand Yes OptimizeBase Optimize Base: - Try Cs2CO3 or K3PO4 - Check Base Solubility Homocoupling->OptimizeBase Yes Homocoupling->End No OptimizeBase->End ImproveLigand->End

Caption: A decision tree for troubleshooting low yields in Suzuki coupling reactions.

Troubleshooting Guide 3: Multicomponent Pyridine Synthesis

This compound can serve as the aldehyde component in various one-pot multicomponent reactions (MCRs) to build highly substituted pyridine or dihydropyridine rings.[11] These reactions are efficient but can be sensitive to conditions.

Multicomponent Pyridine Synthesis FAQs

Q1: My one-pot pyridine synthesis is not working. What are the most critical parameters to check?

A1: The success of MCRs for pyridine synthesis often depends on the catalyst, solvent, and temperature.[11] Many of these reactions, like the Hantzsch synthesis, require a catalyst (acidic or basic) to proceed efficiently.[12] The stoichiometry of the reactants is also crucial; an imbalance can lead to a cascade of side products instead of the desired cyclic compound.

Q2: What kind of catalyst is typically required for this type of reaction?

A2: The catalyst choice depends on the specific reaction mechanism. For reactions involving aldehydes, an enolizable ketone or ester, and an ammonia source (like ammonium acetate), a Lewis acid or simply heating can be sufficient.[13] In other variations, a base catalyst like nanocrystalline magnesium oxide has been shown to be effective.[11]

Troubleshooting Summary: Multicomponent Pyridine Synthesis
Problem Potential Cause Recommended Solution(s) Rationale
No Product Formation Incorrect or no catalyst.Screen different catalysts (e.g., Lewis acids like ZnCl₂, or bases like piperidine/MgO).[11][13]The catalyst is essential for mediating the multiple condensation and cyclization steps.
Temperature is too low.Increase the reaction temperature, often to the reflux point of the solvent (e.g., ethanol).[11]Provides activation energy for C-C and C-N bond formation and subsequent cyclization/dehydration.
Low Yield / Complex Mixture Incorrect stoichiometry.Carefully control the molar ratios of the aldehyde, active methylene compound, and ammonia source.Prevents polymerization or the formation of undesired intermediates.
Unsuitable solvent.Screen different polar protic solvents like ethanol or methanol.The solvent must solubilize all components and facilitate the polar reaction mechanism.
Experimental Protocol: General Multicomponent Pyridine Synthesis (Bohlmann-Rahtz type)
  • Setup: In a round-bottom flask, combine the active methylene compound (e.g., malononitrile, 1.0 eq.), this compound (1.0 eq.), and a second active methylene or thiol component (1.1 eq.) in a suitable solvent like ethanol.[11]

  • Catalyst Addition: Add the catalyst (e.g., a few drops of piperidine or a catalytic amount of MgO).

  • Reaction: Heat the mixture to reflux and stir.

  • Monitoring: Monitor the reaction by TLC until the starting materials are consumed.[11]

  • Workup: Cool the reaction mixture to room temperature. If a solid product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualization: Multicomponent Reaction Logic

G A 5-Chloro-2-methoxy- nicotinaldehyde E One-Pot Reaction (Heating/Reflux) A->E B Active Methylene Compound 1 (e.g., Malononitrile) B->E C Active Methylene Compound 2 / Thiol C->E D Catalyst (Base or Acid) D->E F Highly Substituted Pyridine Product E->F

Caption: Logical flow of a one-pot, multi-component pyridine synthesis.

References

side reactions of the aldehyde group in 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxynicotinaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Low or No Yield in Reactions Involving the Aldehyde Group

Q1: My reaction with this compound is resulting in a low yield of the desired product. What are the potential side reactions of the aldehyde group that could be consuming my starting material?

A: The aldehyde group in this compound is susceptible to several side reactions, particularly under basic or oxidizing conditions. The primary competing reactions include:

  • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction to yield the corresponding primary alcohol and carboxylic acid.[1] This is a common side reaction when attempting reactions that require basic catalysts.

  • Oxidation: The aldehyde group is easily oxidized to a carboxylic acid (5-chloro-2-methoxynicotinic acid). This can occur in the presence of mild oxidizing agents or even air over prolonged periods.

  • Reduction: While less common as a "side reaction" unless a reducing agent is present, any residual reducing agents from previous steps can convert the aldehyde to the corresponding alcohol ((5-Chloro-2-methoxypyridin-3-yl)methanol).

  • Acetal Formation: In the presence of alcohols and an acid catalyst, the aldehyde can form an acetal.[2][3] This is often used as a deliberate protection strategy but can be an unwanted side reaction if alcoholic solvents are used under acidic conditions.

To mitigate these side reactions, consider the following:

  • Carefully control the pH of your reaction mixture.

  • Use purified, oxygen-free solvents and reagents.

  • Consider protecting the aldehyde group if it is not the intended reaction site.

Issue 2: Unexpected Product Formation in Olefination Reactions

Q2: I am attempting a Wittig or Horner-Wadsworth-Emmons (HWE) reaction with this compound and observing poor stereoselectivity or the formation of unexpected byproducts. How can I troubleshoot this?

A: Olefination reactions with aldehydes can be sensitive to reaction conditions. Here are some common issues and troubleshooting steps:

  • Poor Stereoselectivity in HWE Reactions: The HWE reaction typically favors the formation of (E)-alkenes.[4] If you are observing a mixture of (E) and (Z) isomers, consider the following:

    • Base and Solvent Effects: The choice of base and solvent can influence the stereochemical outcome. For enhanced (Z)-selectivity with stabilized phosphonates, the Still-Gennari modification using non-polar solvents and potassium hexamethyldisilazide (KHMDS) with 18-crown-6 can be effective.

    • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity.

  • Low Yield or No Reaction:

    • Steric Hindrance: While the aldehyde itself is not exceptionally bulky, a sterically demanding phosphonate ylide may hinder the reaction.

    • Ylide Stability: Ensure the ylide is generated under anhydrous conditions and is used promptly, as it can degrade over time.

  • Side Reactions:

    • Cannizzaro Reaction: If the olefination is performed under strongly basic conditions, the Cannizzaro reaction can compete, consuming the starting aldehyde.

    • Reaction with other functional groups: While the chloro and methoxy groups are generally stable under typical olefination conditions, highly reactive ylides could potentially interact with the pyridine ring.

Frequently Asked Questions (FAQs)

Q3: What are the expected products of the Cannizzaro reaction with this compound?

A: The Cannizzaro reaction of this compound involves the disproportionation of two molecules of the aldehyde in the presence of a strong base. This redox reaction results in one molecule being oxidized and the other being reduced.[1] The expected products are:

  • (5-Chloro-2-methoxypyridin-3-yl)methanol (the reduction product)

  • 5-Chloro-2-methoxynicotinic acid (the oxidation product), which will be in its salt form under the basic reaction conditions.

Under ideal conditions, the reaction produces a 1:1 molar ratio of the alcohol and the carboxylic acid.

Q4: How can I protect the aldehyde group in this compound to prevent side reactions?

A: Protecting the aldehyde group is a common strategy when performing reactions at other sites of the molecule. The most common protecting group for aldehydes is an acetal .[2][3]

  • Formation: Acetals are formed by reacting the aldehyde with a diol (such as ethylene glycol) in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This forms a cyclic acetal, which is generally more stable than an acyclic acetal.[2]

  • Stability: Acetals are stable to basic and nucleophilic conditions, as well as to many reducing and oxidizing agents.

  • Deprotection: The acetal protecting group can be easily removed by treatment with aqueous acid to regenerate the aldehyde.

Q5: What are the likely byproducts I might see during the oxidation of this compound to 5-chloro-2-methoxynicotinic acid?

A: While the primary product of oxidation is 5-chloro-2-methoxynicotinic acid, incomplete or overly harsh oxidation conditions can lead to byproducts.

  • Unreacted Starting Material: The most common impurity will be the starting aldehyde if the reaction does not go to completion.

  • Over-oxidation Products: While less common for this specific substrate, aggressive oxidizing agents could potentially lead to degradation of the pyridine ring, though this would likely require forcing conditions.

  • Impurities from the Oxidizing Agent: The choice of oxidizing agent will determine the potential impurities from the reagent itself.

Purification is typically achieved through recrystallization or column chromatography.

Data Presentation

Table 1: Potential Side Reactions of the Aldehyde Group and Mitigation Strategies

Side ReactionConditions Favoring the ReactionPrimary Side ProductsMitigation Strategies
Cannizzaro Reaction Strong basic conditions (e.g., concentrated NaOH or KOH)(5-Chloro-2-methoxypyridin-3-yl)methanol and 5-Chloro-2-methoxynicotinateAvoid strong bases; use non-basic catalysts if possible; protect the aldehyde group.
Oxidation Presence of oxidizing agents, air (prolonged exposure)5-Chloro-2-methoxynicotinic acidUse inert atmosphere; use purified, oxygen-free solvents; avoid unnecessary exposure to oxidants.
Reduction Presence of reducing agents (e.g., NaBH4, LiAlH4)(5-Chloro-2-methoxypyridin-3-yl)methanolEnsure all reagents from previous steps are removed; avoid using reducing agents unless intended.
Acetal Formation Presence of alcohols and an acid catalystCorresponding acetalUse aprotic solvents; avoid acidic conditions when alcohols are present; protect the aldehyde if necessary.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound
  • Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous, aprotic solvent (e.g., toluene or dichloromethane), add ethylene glycol (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.05 eq).

  • Reaction Conditions: Heat the mixture to reflux and equip the reaction vessel with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction with this compound
  • Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonate ester (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Base Addition: Add a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi) (1.1 eq), dropwise to the phosphonate solution. Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the ylide.

  • Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to isolate the desired alkene.

Visualizations

Aldehyde_Side_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_cannizzaro Cannizzaro Reaction aldehyde This compound oxidized 5-Chloro-2-methoxynicotinic Acid aldehyde->oxidized [O] reduced (5-Chloro-2-methoxypyridin-3-yl)methanol aldehyde->reduced [H] cann_oxidized 5-Chloro-2-methoxynicotinate aldehyde->cann_oxidized Strong Base (Oxidation) cann_reduced (5-Chloro-2-methoxypyridin-3-yl)methanol aldehyde->cann_reduced Strong Base (Reduction) HWE_Workflow start Start deprotonation 1. Deprotonation of Phosphonate (Strong Base, Anhydrous THF, -78 °C) start->deprotonation ylide_formation Ylide Formation deprotonation->ylide_formation aldehyde_addition 2. Addition of this compound (Anhydrous THF, -78 °C to RT) ylide_formation->aldehyde_addition reaction_monitoring 3. Monitor Reaction by TLC/GC-MS aldehyde_addition->reaction_monitoring workup 4. Aqueous Work-up (e.g., sat. aq. NH4Cl) reaction_monitoring->workup extraction 5. Extraction (Organic Solvent) workup->extraction purification 6. Purification (Column Chromatography) extraction->purification product Alkene Product purification->product

References

Navigating Reactions with 5-Chloro-2-methoxynicotinaldehyde: A Guide to Preventing Dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center | Troubleshooting Guides & FAQs

For researchers, scientists, and professionals in drug development, 5-Chloro-2-methoxynicotinaldehyde is a valuable building block. However, its reactivity can be a double-edged sword, with the undesired cleavage of the C-Cl bond—a reaction known as dehalogenation or hydrodehalogenation—often leading to reduced yields and complex purification challenges. This guide provides detailed strategies, troubleshooting advice, and optimized protocols to help you minimize this common side reaction and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the chlorine atom on the pyridine ring is replaced by a hydrogen atom, converting this compound into 2-methoxynicotinaldehyde. This byproduct reduces the yield of the target molecule and, due to its similar structure, can be difficult to separate from the desired product. The electron-deficient nature of the pyridine ring, further influenced by the aldehyde group, makes the C-Cl bond susceptible to cleavage, particularly in the presence of certain catalysts and reagents.

Q2: Which reaction types are most susceptible to dehalogenation with this substrate?

A2: Palladium-catalyzed cross-coupling reactions are particularly prone to dehalogenation. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids/esters.

  • Buchwald-Hartwig Amination: For forming C-N bonds with amines.[1][2]

  • Sonogashira Coupling: For forming C-C bonds with terminal alkynes.

Dehalogenation can also occur during reductions or in the presence of strong bases and hydride sources.

Q3: What is the primary chemical species responsible for dehalogenation in palladium-catalyzed reactions?

A3: The formation of palladium-hydride (Pd-H) species is the most common culprit. These species can arise from various sources, including the decomposition of bases (especially alkoxides), solvents (like DMF or alcohols), or trace water in the reaction mixture. Once formed, a Pd-H species can insert into the C-Cl bond, and subsequent reductive elimination releases the dehalogenated byproduct.[3]

Q4: How can I handle and store this compound to ensure its stability?

A4: To maintain the integrity of the compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Avoid exposure to strong oxidizing agents, strong bases, and sources of heat or ignition. Always refer to the Safety Data Sheet (SDS) for complete handling and storage information.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides specific troubleshooting steps for chemists encountering dehalogenation when using this compound in common reaction types.

Issue: Significant Dehalogenation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The selection of catalyst, ligand, base, and solvent is critical. The goal is to promote the desired catalytic cycle (oxidative addition, transmetalation/amine coordination, reductive elimination) to be significantly faster than the competing dehalogenation pathway.

While specific quantitative data for this compound is limited in published literature, the following table summarizes expected trends and recommended starting points based on studies of structurally similar electron-deficient chloropyridines.[4][5][6]

ParameterPotential Cause of DehalogenationRecommended Solution(s)Rationale
Catalyst/Ligand Slow reductive elimination compared to Pd-H formation.Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[7][8]These ligands accelerate the rate-limiting reductive elimination step, outcompeting the dehalogenation pathway. They also stabilize the palladium catalyst.[9]
Base Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate Pd-H species via β-hydride elimination.Use weaker, non-nucleophilic inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.These bases are less prone to decomposition pathways that form hydrides, thereby reducing the concentration of the species responsible for dehalogenation.
Solvent Solvents that can act as hydride donors (e.g., alcohols, wet DMF).Use anhydrous, non-coordinating solvents like toluene, dioxane, or THF.Minimizing potential hydride sources in the reaction mixture is a primary strategy to suppress dehalogenation.[7]
Temperature High temperatures can accelerate the decomposition of reagents and solvents, leading to Pd-H formation.Run the reaction at the lowest effective temperature (start screening around 80-90 °C).Lower temperatures can slow down the rate of undesired side reactions, including dehalogenation, often more than the desired coupling reaction.
Water Content Trace water can react with bases or other reagents to generate hydride sources.Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.Rigorous exclusion of water is crucial to prevent the in situ generation of hydride species that cause dehalogenation.

G start Start: Dehalogenation Observed q1 Is your base a strong alkoxide (e.g., NaOtBu)? start->q1 sol1 Switch to a weaker base: K₃PO₄ or Cs₂CO₃ q1->sol1 Yes q2 Are you using bulky, electron-rich ligands (e.g., XPhos, SPhos)? q1->q2 No sol1->q2 sol2 Switch to a more effective ligand (e.g., XPhos, SPhos, RuPhos) q2->sol2 No q3 Is the reaction temperature > 100 °C? q2->q3 Yes sol2->q3 sol3 Lower temperature to 80-90 °C and monitor reaction progress q3->sol3 Yes q4 Are your solvent and reagents strictly anhydrous? q3->q4 No sol3->q4 sol4 Use freshly dried solvents and reagents. Dry glassware. q4->sol4 No end_node Problem Resolved q4->end_node Yes sol4->end_node

G pd0 pd0 pd0_dehal pd0_dehal oa oa oa_dehal oa_dehal pd2_ar pd2_ar pd2_ar_dehal pd2_ar_dehal

Experimental Protocols

The following are generalized protocols designed to minimize dehalogenation for palladium-catalyzed reactions with this compound. Note: These are starting points and may require optimization for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with Reduced Dehalogenation

This protocol uses a bulky, electron-rich ligand and a phosphate base to favor the cross-coupling pathway.

  • Reagents & Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)

    • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 eq.)

    • Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

    • Anhydrous, degassed water (if required, typically Toluene/H₂O 10:1 v/v)

    • Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial)

  • Procedure:

    • In an inert atmosphere (glovebox or under Argon/Nitrogen), add this compound, the boronic acid/ester, and finely ground K₃PO₄ to the oven-dried reaction vessel.

    • Add the palladium pre-catalyst.

    • Add the degassed solvent system via cannula or syringe.

    • Seal the vessel tightly.

    • Remove the vessel from the inert atmosphere and place it in a preheated oil bath or heating block (e.g., 80-100 °C).

    • Stir the reaction vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Reduced Dehalogenation

This protocol is adapted for the challenging amination of an electron-deficient aryl chloride, prioritizing conditions that suppress the formation of Pd-H species.

  • Reagents & Materials:

    • This compound (1.0 eq.)

    • Amine coupling partner (1.2 eq.)

    • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq.)

    • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)

    • Bulky phosphine ligand (e.g., XPhos, 4-5 mol%)

    • Anhydrous, degassed Toluene or 1,4-Dioxane

    • Oven-dried Schlenk tube

  • Procedure:

    • In an inert atmosphere, add the palladium source and the ligand to the Schlenk tube.

    • Add the solvent and stir for 5-10 minutes to allow for pre-formation of the active catalyst.

    • Add the base, this compound, and the amine.

    • Seal the tube and heat with vigorous stirring (typically 90-110 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Aldehyde Reduction without Dehalogenation

Standard hydride reducing agents can sometimes lead to dehalogenation. Sodium borohydride (NaBH₄) is generally mild enough to selectively reduce the aldehyde without affecting the C-Cl bond under controlled conditions.[10][11][12]

  • Reagents & Materials:

    • This compound (1.0 eq.)

    • Sodium borohydride (NaBH₄) (1.1 - 1.5 eq.)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound in methanol or ethanol in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the bulk of the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol product. Purification can be performed by column chromatography if necessary.

References

Technical Support Center: Purification of 5-Chloro-2-methoxynicotinaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 5-Chloro-2-methoxynicotinaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: While specific impurities depend on the synthetic route, common contaminants for this class of compounds include:

  • Unreacted starting materials: Depending on the synthesis, this could include precursors like 5-chloro-2-methoxynicotinic acid or its corresponding alcohol.

  • Over-oxidized product: The aldehyde functional group is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 5-chloro-2-methoxynicotinic acid.[1][2]

  • Side-reaction products: The synthesis of substituted pyridines can sometimes yield isomeric byproducts or products from incomplete reactions.

  • Residual solvents: Solvents used in the synthesis and work-up may be present in the crude product.

Q2: My purified this compound is an oil instead of a solid. What should I do?

A2: The presence of impurities can lower the melting point of a compound, sometimes resulting in an oil.[3] To induce crystallization, you can try the following:

  • Further purification: Use column chromatography to remove residual impurities.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. This can create nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a single crystal to the oil to act as a seed.

  • Cooling: Place the sample in a refrigerator or freezer to lower the temperature, which may promote crystallization.

Q3: Is this compound sensitive to acidic or basic conditions during purification?

Troubleshooting Guides

Problem 1: Low Yield After Column Chromatography

Symptoms:

  • A significant amount of the product seems to remain on the column.

  • The total mass of the fractions is much lower than the starting crude material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Product is too polar and is adsorbing strongly to the silica gel. 1. Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. 2. Add a small amount (0.5-1%) of a polar modifier like methanol or triethylamine to the mobile phase. Triethylamine can help if the compound is basic or interacts strongly with acidic silica.
Product is degrading on the silica gel. 1. Consider using a less acidic stationary phase, such as neutral or basic alumina. 2. Perform the chromatography quickly to minimize contact time with the stationary phase. 3. Deactivate the silica gel by pre-treating it with a solution of the mobile phase containing a small amount of triethylamine, then re-packing the column.
Improper mobile phase selection. Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives your product an Rf value between 0.2 and 0.4 for good separation.
Problem 2: Product Contaminated with Carboxylic Acid Impurity

Symptoms:

  • NMR spectrum shows a broad singlet around 10-12 ppm.

  • TLC shows a more polar spot in addition to the product spot.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Oxidation of the aldehyde during synthesis, work-up, or storage. 1. Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer.[2] 2. Bisulfite Adduct Formation: This is a highly effective method for separating aldehydes from non-carbonyl impurities. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from the organic layer. The aldehyde is then regenerated by adding a mild base.[1][5] (See detailed protocol below).
Incomplete reaction if starting from the corresponding acid. Optimize the reaction conditions to ensure complete conversion to the aldehyde.
Problem 3: Difficulty in Finding a Suitable Recrystallization Solvent

Symptoms:

  • The compound either dissolves completely in all tested solvents, even when cold, or is insoluble even when hot.

  • The compound "oils out" instead of forming crystals upon cooling.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate single solvent. 1. Two-Solvent System: Use a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[6] Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[7][8] Dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. 2. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, water).
Presence of impurities. Purify the material by another method, such as column chromatography, before attempting recrystallization.
Rapid cooling. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.

Experimental Protocols

Protocol 1: Purification via Bisulfite Adduct Formation

This protocol is a general method for the purification of aldehydes and can be adapted for this compound.[1][5]

Materials:

  • Crude this compound

  • Methanol

  • Saturated aqueous sodium bisulfite solution

  • Ethyl acetate or diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Adduct Formation: Dissolve the crude aldehyde in a minimal amount of methanol in a flask. Add a saturated aqueous solution of sodium bisulfite (approximately 1.5 equivalents). Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The reaction may take from a few minutes to several hours. A white precipitate of the bisulfite adduct may form.

  • Extraction of Impurities: Dilute the mixture with water and an organic solvent like ethyl acetate. Transfer to a separatory funnel and shake. The bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer. Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Regeneration of Aldehyde: Cool the aqueous layer in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring. The addition of base will reverse the reaction and regenerate the pure aldehyde, which may precipitate out or can be extracted.

  • Isolation of Pure Aldehyde: Extract the regenerated aldehyde with fresh organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Column Chromatography

This is a general protocol for the purification of substituted pyridines.[9][10]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane or heptane

  • Ethyl acetate

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product. A gradient elution from a lower polarity (e.g., 5% ethyl acetate in hexane) to a higher polarity (e.g., 20% ethyl acetate in hexane) is often effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity mixture and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure.

Visualizations

experimental_workflow General Purification Workflow crude Crude Product tlc TLC Analysis crude->tlc Initial Assessment impurity_check Impurity Profile? tlc->impurity_check acid_impurity Mainly Carboxylic Acid? impurity_check->acid_impurity Yes nonpolar_impurity Mainly Non-polar Impurities? impurity_check->nonpolar_impurity No bisulfite Bisulfite Adduct Formation & Extraction acid_impurity->bisulfite complex_mixture Complex Mixture? nonpolar_impurity->complex_mixture No recrystallization Recrystallization nonpolar_impurity->recrystallization Yes column Column Chromatography complex_mixture->column Yes pure_product Pure Product bisulfite->pure_product recrystallization->pure_product column->pure_product

Caption: A decision-making workflow for selecting a purification strategy.

bisulfite_purification Bisulfite Adduct Purification Pathway cluster_organic Organic Phase cluster_aqueous Aqueous Phase crude_dissolved Crude Aldehyde + Impurities in Organic Solvent add_bisulfite Add aq. NaHSO3 crude_dissolved->add_bisulfite impurities_organic Impurities in Organic Layer pure_aldehyde_organic Pure Aldehyde in Organic Layer final_product Isolate Pure Aldehyde pure_aldehyde_organic->final_product bisulfite_adduct_aq Water-Soluble Bisulfite Adduct add_base Add aq. NaHCO3 bisulfite_adduct_aq->add_base regenerated_aldehyde_aq Regenerated Aldehyde extract2 Extract regenerated_aldehyde_aq->extract2 extract1 Extract add_bisulfite->extract1 extract1->impurities_organic Separate extract1->bisulfite_adduct_aq Separate add_base->regenerated_aldehyde_aq extract2->pure_aldehyde_organic

Caption: Schematic of purification via bisulfite adduct formation.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxynicotinaldehyde. This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting advice to facilitate success in your cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: This substrate presents a few key challenges. Firstly, aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more active catalyst systems and higher reaction temperatures to achieve efficient oxidative addition.[1][2] Secondly, the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a well-known issue often called the "2-pyridyl problem".[3][4] Finally, the aldehyde group can potentially undergo side reactions under certain conditions, although it is generally well-tolerated by many cross-coupling systems.

Q2: Which cross-coupling reactions are most suitable for this substrate?

A2: Several powerful cross-coupling reactions can be successfully applied to this compound:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with a wide range of aryl, heteroaryl, or vinyl boronic acids and esters.[5]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with various primary and secondary amines, amides, and other nitrogen nucleophiles.[6]

  • Sonogashira Coupling: Used to form C-C triple bonds by coupling with terminal alkynes.[7]

  • Heck Reaction: Suitable for forming C-C bonds by coupling with alkenes to create substituted vinylpyridines.[8]

Q3: How do the methoxy and aldehyde functional groups influence the reactivity of the C-Cl bond?

A3: The 2-methoxy group is an electron-donating group, which can slightly decrease the reactivity of the aryl chloride towards oxidative addition by increasing electron density at the carbon-chlorine bond. Conversely, the 4-aldehyde group is electron-withdrawing, which helps to activate the C-Cl bond, making oxidative addition more favorable. The combined electronic effect still results in a challenging but viable substrate for cross-coupling.

Q4: Why is the choice of ligand so critical for this type of substrate?

A4: The ligand is arguably the most important component for a successful reaction with a challenging substrate like an electron-rich chloropyridine. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphines like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[1][9] These ligands serve multiple purposes: they increase the electron density on the palladium center to facilitate the difficult oxidative addition of the C-Cl bond, their steric bulk can prevent the pyridine nitrogen from poisoning the catalyst, and they promote the final reductive elimination step to release the product.[3][10]

Recommended Catalyst Systems

The following tables provide recommended starting conditions for various cross-coupling reactions. Optimization will likely be necessary for specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Recommended Conditions
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(OAc)₂SPhos or XPhosK₃PO₄ or Cs₂CO₃1,4-Dioxane/H₂O or Toluene/H₂O80 - 120Pd: 1-5, Ligand: 2-10
Pd₂(dba)₃RuPhos or P(t-Bu)₃K₂CO₃THF/H₂O80 - 110Pd: 1-3, Ligand: 2-6
XPhos Pd G3/G4(Precatalyst)K₃PO₄t-BuOH/H₂O80 - 1001-5
Table 2: Buchwald-Hartwig Amination Recommended Conditions
Palladium PrecursorLigandBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd₂(dba)₃XPhos or BrettPhosNaOtBu or LHMDSToluene or 1,4-Dioxane80 - 110Pd: 1-3, Ligand: 2-6
Pd(OAc)₂RuPhosK₂CO₃ or Cs₂CO₃Toluene90 - 120Pd: 2-5, Ligand: 4-10
BrettPhos Pd G3(Precatalyst)LiHMDS or K₃PO₄THF or Toluene65 - 1002-5
Table 3: Sonogashira Coupling Recommended Conditions
Palladium PrecursorLigandCo-catalystBaseSolventTemperature (°C)Typical Catalyst Loading (mol%)
Pd(PPh₃)₂Cl₂PPh₃CuI (1-5 mol%)Et₃N or DIPADMF or THF25 - 80Pd: 1-5
Pd(OAc)₂SPhos or XPhosNone (Copper-free)Cs₂CO₃ or K₃PO₄1,4-Dioxane60 - 100Pd: 2-5, Ligand: 4-10
Pd(P(t-Bu)₃)₂P(t-Bu)₃CuI (1-2 mol%)Et₃NToluene25 - 70Pd: 1-3

Troubleshooting Guide

// Nodes start [label="Problem:\nLow or No Yield of Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Potential Causes cause1 [label="Inactive Catalyst System?", fillcolor="#FBBC05", fontcolor="#202124"]; cause2 [label="Catalyst Deactivation?", fillcolor="#FBBC05", fontcolor="#202124"]; cause3 [label="Sub-optimal Reaction\nConditions?", fillcolor="#FBBC05", fontcolor="#202124"]; cause4 [label="Side Reactions\nDominating?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions sol1a [label="Use a more active ligand system\n(e.g., Buchwald ligands like SPhos/XPhos,\nor NHC ligands).[1]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol1b [label="Use a pre-catalyst (e.g., G3/G4) to ensure\nefficient generation of active Pd(0).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

sol2a [label="Ensure rigorous degassing of all\nsolvents and reagents to remove oxygen.[2]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2b [label="Increase ligand-to-palladium ratio\nto prevent catalyst aggregation.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol2c [label="Use bulky ligands to mitigate\npyridine coordination/poisoning.[3]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

sol3a [label="Screen different bases (e.g., K₃PO₄, Cs₂CO₃,\nNaOtBu). Base choice is critical.[1]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="Increase reaction temperature in increments\n(e.g., 80°C -> 100°C -> 120°C).[1]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3c [label="Screen alternative solvents (e.g., Toluene,\nDioxane, THF, t-BuOH).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

sol4a [label="Check for Dehalogenation:\nUse a non-protic solvent and a non-nucleophilic base\n(e.g., K₃PO₄) to minimize hydride sources.[11]", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; sol4b [label="Check for Homocoupling:\nEnsure reaction is oxygen-free. Consider using a Pd(0)\nsource directly (e.g., Pd₂(dba)₃).", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections start -> {cause1, cause2, cause3, cause4} [arrowhead=none, style=dashed, color="#5F6368"];

cause1 -> sol1a [label="Solution", color="#34A853"]; cause1 -> sol1b [label="Solution", color="#34A853"];

cause2 -> sol2a [label="Solution", color="#34A853"]; cause2 -> sol2b [label="Solution", color="#34A853"]; cause2 -> sol2c [label="Solution", color="#34A853"];

cause3 -> sol3a [label="Solution", color="#34A853"]; cause3 -> sol3b [label="Solution", color="#34A853"]; cause3 -> sol3c [label="Solution", color="#34A853"];

cause4 -> sol4a [label="Solution", color="#34A853"]; cause4 -> sol4b [label="Solution", color="#34A853"]; } Caption: Troubleshooting workflow for low or no product yield.

Q: My reaction is producing the dehalogenated byproduct (2-methoxynicotinaldehyde). How can I prevent this?

A: Dehalogenation occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired coupling partner.[11]

  • Source of Hydride: This can come from solvents (like alcohols or wet THF), the amine coupling partner (in Buchwald-Hartwig), or the base.

  • Solutions:

    • Change the Base: Switch to a non-reducing, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[12]

    • Use Anhydrous Solvents: Ensure all solvents are rigorously dried and degassed. Toluene is often a good choice to minimize dehalogenation.

    • Optimize Ligand: A more efficient ligand can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.

Q: I am observing significant homocoupling of my boronic acid or alkyne partner. What is the cause?

A: Homocoupling is often promoted by the presence of oxygen or Pd(II) species.[12]

  • Solutions:

    • Rigorous Degassing: Ensure the reaction mixture and solvents are thoroughly deoxygenated before adding the catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Use a Pd(0) Source: Using a Pd(0) precatalyst like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of a Pd(II) source like Pd(OAc)₂.

    • Ligand Choice: An effective ligand stabilizes the Pd(0) state and promotes the desired cross-coupling over side reactions.

Q: The reaction starts but then stalls before completion. What could be the problem?

A: Reaction stalling is a classic sign of catalyst deactivation or poisoning.[3]

  • Catalyst Poisoning: The pyridine nitrogen is likely coordinating to the palladium center, inhibiting the catalytic cycle.[3]

    • Solution: Switch to a bulkier, more electron-rich ligand like XPhos, SPhos, or RuPhos. The steric hindrance of these ligands can physically block the pyridine nitrogen from accessing the metal center.[3]

  • Catalyst Decomposition: The active Pd(0) catalyst can aggregate into inactive palladium black.

    • Solution: Increase the ligand-to-metal ratio to better stabilize the active monomeric catalyst species. Ensure the reaction temperature is not excessively high.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of an arylboronic acid with this compound and may require optimization.

  • Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 - 1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv.).

  • Catalyst Addition: Under an inert atmosphere (in a glovebox or via a nitrogen/argon manifold), add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Inerting: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the vial in a preheated aluminum block or oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the C-N coupling of a primary or secondary amine.

  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add the this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Inerting & Solvent: Remove the vial from the glovebox, and add degassed, anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Visualizations

// Nodes start [label="Define Desired Bond\n(e.g., C-C, C-N, C-C(sp))", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

reaction_type [label="Select Reaction Type", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura\n(C-C)", fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\n(C-N)", fillcolor="#F1F3F4", fontcolor="#202124"]; sonogashira [label="Sonogashira\n(C-Csp)", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst_system [label="Select Initial Catalyst System\n(Pd Source / Ligand / Base / Solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimization [label="Perform Initial Experiment &\nAnalyze Results (Yield, Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot [label="Low Yield or Side Products?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; optimize_cond [label="Optimize Conditions\n(Temperature, Concentration, Time)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Successful Reaction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Connections start -> reaction_type; reaction_type -> {suzuki, buchwald, sonogashira} [arrowhead=none, style=dashed, color="#5F6368"]; {suzuki, buchwald, sonogashira} -> catalyst_system [style=dashed, color="#5F6368"]; catalyst_system -> optimization; optimization -> troubleshoot; troubleshoot -> optimize_cond [label=" Yes"]; optimize_cond -> optimization; troubleshoot -> success [label=" No"]; } Caption: General workflow for catalyst selection and reaction optimization.

// Nodes pd0 [label="Active LₙPd(0) Catalyst", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative Addition", shape=invhouse]; pd2_complex [label="LₙPd(II)(Ar)(Cl) Intermediate", shape=ellipse]; transmetal [label="Transmetalation", shape=invhouse]; pd2_couple [label="LₙPd(II)(Ar)(R) Intermediate", shape=ellipse]; red_elim [label="Reductive Elimination", shape=invhouse];

// Reagents/Products (outside the cycle) ar_cl [label="5-Chloro-2-methoxy-\nnicotinaldehyde (Ar-Cl)", shape=box, style=dashed]; boronic [label="R-B(OR)₂ + Base", shape=box, style=dashed]; product [label="Product (Ar-R)", shape=box, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Cycle Connections pd0 -> ox_add [label=" "]; ox_add -> pd2_complex [label=" "]; pd2_complex -> transmetal [label=" "]; transmetal -> pd2_couple [label=" "]; pd2_couple -> red_elim [label=" "]; red_elim -> pd0 [label=" "];

// Reagent/Product Connections ar_cl -> ox_add [style=dotted, arrowhead=vee]; boronic -> transmetal [style=dotted, arrowhead=vee]; red_elim -> product [style=dotted, arrowhead=vee]; } Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

Mass Spectrometry Showdown: Unraveling 5-Chloro-2-methoxynicotinaldehyde and Its Fragments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of novel compounds is paramount. 5-Chloro-2-methoxynicotinaldehyde, a substituted pyridine derivative, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides a comprehensive comparison of its mass spectrometric behavior, offering insights into its fragmentation patterns and outlining key experimental protocols. This information is critical for researchers in drug development and organic synthesis who rely on mass spectrometry for molecular characterization and purity assessment.

Deciphering the Fragmentation Fingerprint

The mass spectrum of a compound provides a molecular fingerprint, revealing not only the molecular weight but also the intricate pathways through which it fragments upon ionization. For this compound, the presence of a chlorine atom, a methoxy group, and an aldehyde function on a pyridine ring dictates a characteristic fragmentation pattern under electron ionization (EI).

The molecular ion peak is expected to exhibit a characteristic M+2 isotopic pattern with a ratio of approximately 3:1, a tell-tale sign of a single chlorine atom.[1][2] The fragmentation is likely initiated by cleavages at the bonds adjacent to the carbonyl group (alpha-cleavage), a common pathway for aldehydes.[3][4][5] This can lead to the loss of a hydrogen radical (M-1) or a formyl radical (M-29). Additionally, the methoxy group can be lost as a methyl radical (M-15) or a neutral formaldehyde molecule. The stable pyridine ring tends to remain intact during the initial fragmentation steps.

To provide a comparative perspective, we can examine the fragmentation of a structurally related compound, 5-chloro-2-hydroxybenzaldehyde. While both share the chloro- and aldehyde- functionalities, the substitution of a methoxy group with a hydroxyl group can lead to different fragmentation behaviors, such as the initial loss of water.

Proposed Fragment Ion m/z (this compound) m/z (5-Chloro-2-hydroxybenzaldehyde - Comparative) Proposed Neutral Loss
[M]⁺171/173156/158-
[M-H]⁺170/172155/157H•
[M-CH₃]⁺156/158-•CH₃
[M-CHO]⁺142/144127/129•CHO
[M-Cl]⁺136121•Cl
[M-OCH₃]⁺140/142-•OCH₃
[M-H₂O]⁺-138/140H₂O

Visualizing the Fragmentation Cascade

To better understand the dissociation of this compound, a proposed fragmentation pathway is illustrated below. This diagram outlines the successive loss of neutral fragments from the molecular ion, leading to the various observed peaks in the mass spectrum.

Fragmentation_Pathway M [C₇H₆ClNO₂]⁺˙ m/z 171/173 F1 [C₇H₅ClNO₂]⁺ m/z 170/172 M->F1 - H• F2 [C₆H₃ClNO]⁺˙ m/z 142/144 M->F2 - CHO• F3 [C₆H₆NO₂]⁺˙ m/z 124 M->F3 - Cl• F4 [C₆H₃Cl]⁺˙ m/z 110/112 F2->F4 - OCH₂ Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve sample in volatile solvent (e.g., Methanol) Inject Inject into GC-MS or LC-MS Prep->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Mass Analyzer (e.g., Quadrupole) Ionize->Analyze Spectrum Acquire Mass Spectrum Analyze->Spectrum Identify Identify Molecular Ion Peak (with M+2 isotope peak) Spectrum->Identify Fragment Analyze Fragmentation Pattern Identify->Fragment Structure Propose Fragment Structures Fragment->Structure

References

A Comparative Analysis of the Reactivity of 5-Chloro-2-methoxynicotinaldehyde and Other Substituted Nicotinic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nicotinic aldehydes are a critical class of intermediates in the synthesis of pharmaceuticals and agrochemicals. Their reactivity is of paramount importance for the efficient construction of complex molecular architectures. This guide provides a comparative analysis of the reactivity of 5-Chloro-2-methoxynicotinaldehyde with other substituted nicotinic aldehydes, supported by established principles of organic chemistry and available experimental data from analogous systems.

The reactivity of substituted nicotinic aldehydes is primarily influenced by the electronic and steric effects of the substituents on both the pyridine ring and the aldehyde functionality. These effects modulate the susceptibility of the ring to nucleophilic aromatic substitution (SNAr) and the propensity of the aldehyde to undergo nucleophilic addition and condensation reactions.

I. Reactivity of the Pyridine Ring: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly when substituted with good leaving groups like halogens and further activated by electron-withdrawing groups.

Theoretical Framework:

The reactivity of the pyridine ring towards SNAr is dictated by the stability of the intermediate Meisenheimer complex, which is favored by electron-withdrawing substituents that can delocalize the negative charge. The position of these substituents relative to the leaving group is crucial. In this compound, the key substituents influencing the reactivity of the chlorine at the C5 position are the methoxy group at C2 and the aldehyde group at C3.

  • -Cl (Chloro group at C5): Acts as a leaving group. Its reactivity is modulated by other substituents.

  • -OCH3 (Methoxy group at C2): This is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). Its overall effect depends on the reaction type and the position. In the case of nucleophilic attack at C5, its electron-donating resonance effect can slightly deactivate the ring towards SNAr compared to an unsubstituted pyridine.

  • -CHO (Aldehyde group at C3): This is a strong electron-withdrawing group (-I and -R effects), which significantly activates the pyridine ring towards nucleophilic attack by stabilizing the negatively charged intermediate.

Comparative Reactivity:

CompoundSubstituent Effects on SNAr at the Chloro PositionExpected Relative Reactivity
This compound The aldehyde group at C3 strongly activates the ring towards nucleophilic attack. The methoxy group at C2 has a partially deactivating resonance effect on the C5 position.Moderate to High
2,5-Dichloronicotinaldehyde The additional chloro group at C2 is electron-withdrawing, further activating the ring for nucleophilic attack at C5.High
5-Chloro-2-nitronicotinaldehyde The nitro group at C2 is a very strong electron-withdrawing group, significantly activating the ring for nucleophilic attack at C5.Very High
5-Chloro-2-aminonicotinaldehyde The amino group at C2 is a strong electron-donating group, which would significantly deactivate the ring towards nucleophilic attack at C5.Low
5-Bromonicotinaldehyde The bromo group is a better leaving group than the chloro group. The absence of a substituent at the C2 position means less electronic influence from that position compared to the methoxy group in the target compound. The aldehyde at C3 provides activation.High

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a representative procedure for the SNAr reaction on a chloro-substituted pyridine ring and can be adapted for comparative studies.

  • Reaction Setup: In a round-bottom flask, dissolve the substituted nicotinic aldehyde (1.0 eq.) in a suitable solvent such as DMF, DMSO, or NMP.

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a base (e.g., K2CO3, Et3N, or DIPEA, 1.5-2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to a suitable temperature (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

sn_ar_workflow start Start setup Dissolve substituted nicotinic aldehyde in solvent start->setup add_reagents Add amine and base setup->add_reagents react Heat reaction mixture (80-120 °C) add_reagents->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Cool and quench with water monitor->workup Reaction complete extract Extract with organic solvent workup->extract purify Purify by column chromatography extract->purify end End purify->end

A typical experimental workflow for SNAr reactions.

II. Reactivity of the Aldehyde Group: Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for assessing the electrophilicity of the aldehyde carbonyl carbon. The reaction involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.

Theoretical Framework:

The reactivity of the aldehyde group in a Knoevenagel condensation is enhanced by electron-withdrawing groups on the pyridine ring, which increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • -Cl (Chloro group at C5): This is an electron-withdrawing group that will increase the reactivity of the aldehyde.

  • -OCH3 (Methoxy group at C2): This electron-donating group will slightly decrease the reactivity of the aldehyde compared to an unsubstituted analogue.

Comparative Reactivity:

Based on the electronic effects of the substituents, a qualitative reactivity order for the Knoevenagel condensation can be proposed.

CompoundSubstituent Effects on Aldehyde ReactivityExpected Relative Reactivity
This compound The chloro group at C5 is electron-withdrawing, activating the aldehyde. The methoxy group at C2 is electron-donating, which has a slight deactivating effect.Moderate
Nicotinaldehyde The baseline reactivity for comparison.Baseline
5-Nitronicotinaldehyde The nitro group at C5 is a very strong electron-withdrawing group, which will significantly increase the electrophilicity of the aldehyde carbonyl carbon.Very High
5-Methylnicotinaldehyde The methyl group at C5 is electron-donating, which will decrease the reactivity of the aldehyde.Low

Experimental Protocol: General Procedure for Knoevenagel Condensation

This protocol provides a general method for performing a Knoevenagel condensation, which can be used to compare the reactivity of different substituted nicotinic aldehydes.

  • Reaction Setup: In a round-bottom flask, combine the substituted nicotinic aldehyde (1.0 eq.), the active methylene compound (e.g., malononitrile or diethyl malonate, 1.0-1.2 eq.), and a catalyst (e.g., piperidine or boric acid) in a suitable solvent like ethanol or toluene.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

knoevenagel_workflow start Start mix Combine aldehyde, active methylene compound, and catalyst start->mix react Stir at RT or reflux mix->react monitor Monitor by TLC react->monitor workup Cool and isolate crude product monitor->workup Reaction complete purify Purify by recrystallization or chromatography workup->purify end End purify->end

Workflow for Knoevenagel condensation.

III. Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. The reactivity of the C-Cl bond in this compound in this reaction is generally lower than that of C-Br or C-I bonds.

Theoretical Framework:

The rate-determining step in the Suzuki-Miyaura coupling is often the oxidative addition of the palladium(0) catalyst to the aryl halide. The reactivity of the halide follows the general trend: I > Br > Cl > F. Therefore, chloro-substituted pyridines are generally less reactive than their bromo or iodo counterparts and often require more forcing conditions or specialized catalyst systems. Electron-withdrawing groups on the pyridine ring can facilitate the oxidative addition step.

Comparative Reactivity:

CompoundFactors Influencing Suzuki-Miyaura Coupling ReactivityExpected Relative Reactivity
This compound The C-Cl bond is relatively unreactive. The electron-withdrawing aldehyde group can enhance reactivity, while the electron-donating methoxy group may have a slight deactivating effect.Low to Moderate
5-Bromo-2-methoxynicotinaldehyde The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step.High
5-Iodo-2-methoxynicotinaldehyde The C-I bond is the most reactive among the halogens in Suzuki-Miyaura coupling.Very High
2,5-Dichloronicotinaldehyde While both are C-Cl bonds, the electronic environment can influence which one reacts preferentially if mono-substitution is desired. The overall reactivity for a single coupling would be similar to the title compound, but potentially higher due to the additional electron-withdrawing chloro group.Low to Moderate

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a chloro-substituted nicotinic aldehyde.

  • Reaction Setup: To a reaction vessel, add the chloro-substituted nicotinic aldehyde (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), 2-5 mol%), and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 eq.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

suzuki_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification aldehyde 5-Chloro-2-methoxy- nicotinaldehyde mixing Combine reactants in degassed solvent aldehyde->mixing boronic_acid Aryl Boronic Acid boronic_acid->mixing catalyst Pd Catalyst & Ligand catalyst->mixing base Base (e.g., K2CO3) base->mixing heating Heat under inert atmosphere mixing->heating monitoring Monitor reaction (TLC/LC-MS) heating->monitoring extraction Aqueous work-up & extraction monitoring->extraction Completion purification Column Chromatography extraction->purification product Coupled Product purification->product

Logical relationship for a Suzuki-Miyaura coupling reaction.

Conclusion

The reactivity of this compound is a balance of the electronic effects of its substituents. The strong activating effect of the aldehyde group facilitates nucleophilic attack on the pyridine ring, while the methoxy group has a more nuanced, position-dependent influence. For reactions at the aldehyde center, the chloro group enhances reactivity through its inductive electron withdrawal. In palladium-catalyzed couplings, the chloro-substituent necessitates more robust catalytic systems compared to its bromo or iodo analogs. The provided protocols and comparative tables, based on fundamental principles and data from related systems, offer a framework for researchers to design and optimize synthetic routes involving this and other substituted nicotinic aldehydes. Direct experimental comparison under standardized conditions would be invaluable for a more precise quantitative assessment.

The Biological Potential of Compounds Derived from Chloro-Substituted Aromatic Aldehydes: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of compounds synthesized from chloro-substituted aromatic aldehydes, analogues of 5-Chloro-2-methoxynicotinaldehyde, reveals a promising landscape for the development of novel therapeutic agents. While specific research on derivatives of this compound remains limited, the examination of structurally similar compounds, particularly Schiff bases and chalcones, provides valuable insights into their potential antimicrobial and anticancer properties.

Derivatives of chloro-substituted aromatic aldehydes have been extensively investigated, demonstrating a broad spectrum of biological activities. The presence of the chlorine atom, an electron-withdrawing group, often enhances the lipophilicity and reactivity of the resulting compounds, contributing to their therapeutic effects. This guide offers a comparative look at the biological activities of various classes of compounds synthesized from analogues of this compound, supported by available experimental data.

Antimicrobial Activity of Schiff Bases

Schiff bases, formed by the condensation of an aromatic aldehyde with a primary amine, are a well-established class of compounds with significant antimicrobial properties. The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological activity.

Comparative Antimicrobial Activity of Chloro-Substituted Schiff Bases
Compound ClassStarting Aldehyde AnalogueTest OrganismActivity Metric (e.g., MIC in µg/mL)Reference
Schiff Base5-Chloro-salicylaldehydeBacillus subtilis45.2[1]
Schiff Base5-Chloro-salicylaldehydeEscherichia coli1.6[1]
Schiff Base5-Chloro-salicylaldehydePseudomonas fluorescence2.8[1]
Schiff Base5-Chloro-salicylaldehydeStaphylococcus aureus3.4[1]
Schiff Base5-Chloro-salicylaldehydeAspergillus niger47.5[1]

MIC (Minimum Inhibitory Concentration): The lowest concentration of a substance that prevents visible growth of a microorganism.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by MTT Assay

The antimicrobial activity of the synthesized Schiff bases was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Preparation of Microbial Suspension: Bacterial and fungal strains were cultured in appropriate broth media to achieve a concentration of approximately 10^5 CFU/mL.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate.

  • Inoculation: An equal volume of the microbial suspension was added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MTT Addition: After incubation, MTT solution was added to each well and incubated for a further 4 hours.

  • Measurement: The formazan product, formed by viable cells, was solubilized, and the absorbance was measured at a specific wavelength (e.g., 570 nm). The MIC was determined as the lowest concentration of the compound that inhibited microbial growth by ≥90%.

Anticancer Activity of Chalcones and Other Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, have demonstrated potent anticancer activities. The presence of a chloro-substituent can significantly influence their cytotoxic effects. While direct data on chalcones from this compound is unavailable, related structures show promising results. Furthermore, patent literature indicates the use of this compound in the synthesis of inhibitors of the PD-1/PD-L1 pathway, a key target in cancer immunotherapy.[2][3]

Comparative Anticancer Activity of Chloro-Substituted Derivatives
Compound ClassStarting Aldehyde AnalogueCancer Cell LineActivity Metric (e.g., IC50 in µM)Reference
Thiazolidinone2-Chloro-3-(4-nitrophenyl)prop-2-enalLeukemia (MOLT-4, SR)< 0.01–0.02 (GI50)
Thiazolidinone2-Chloro-3-(4-nitrophenyl)prop-2-enalColon Cancer (SW-620)< 0.01–0.02 (GI50)
Thiazolidinone2-Chloro-3-(4-nitrophenyl)prop-2-enalCNS Cancer (SF-539)< 0.01–0.02 (GI50)
Thiazolidinone2-Chloro-3-(4-nitrophenyl)prop-2-enalMelanoma (SK-MEL-5)< 0.01–0.02 (GI50)

GI50 (Growth Inhibition 50): The concentration of a drug that causes a 50% reduction in the proliferation of cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Screening (NCI60 Cell Line Panel)

The anticancer activity of the synthesized compounds was evaluated against a panel of 60 human tumor cell lines, a protocol established by the National Cancer Institute (NCI).

  • Cell Culture: The 60 different human tumor cell lines were grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Compound Preparation and Addition: The test compounds were dissolved in DMSO and diluted to various concentrations. A single dose of each compound was added to the cells in microtiter plates.

  • Incubation: The plates were incubated for 48 hours at 37°C under a 5% CO2 atmosphere.

  • Cell Viability Assay: After incubation, the cells were fixed, and cell viability was determined using a sulforhodamine B (SRB) protein assay.

  • Data Analysis: The optical density was measured, and the GI50 value was calculated, representing the drug concentration that causes a 50% reduction in the net protein increase.

Visualizing Synthesis and Activity Pathways

To better understand the synthesis and potential mechanisms of action, the following diagrams illustrate the general synthetic routes and a conceptual workflow for biological evaluation.

Synthesis_Workflow A This compound (or Analogue) C Schiff Base Derivative A->C Condensation E Chalcone Derivative A->E Claisen-Schmidt Condensation B Primary Amine B->C D Active Ketone D->E

Caption: General synthetic pathways for Schiff bases and chalcones.

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Synthesized Compound Antimicrobial Antimicrobial Assays (e.g., MIC) Start->Antimicrobial Anticancer Anticancer Assays (e.g., GI50) Start->Anticancer Data Quantitative Data (MIC, GI50 values) Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR

Caption: Workflow for the biological evaluation of synthesized compounds.

References

Spectroscopic Comparison of 5-Chloro-2-methoxynicotinaldehyde and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic analysis is essential for the unambiguous identification and characterization of isomeric compounds in chemical research and drug development. This guide provides a comparative overview of the spectroscopic properties of 5-Chloro-2-methoxynicotinaldehyde and its positional isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While comprehensive experimental data for all isomers is not always publicly available, predictive analyses based on known substituent effects provide valuable insights for differentiation.

Key Isomers for Comparison:

  • This compound

  • 6-Chloro-4-methoxynicotinaldehyde (as a representative isomer for comparison)

  • 2-Chloro-6-methoxynicotinaldehyde (as another representative isomer)

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. It is important to note that where direct experimental data is not available, predicted values based on structurally similar compounds and established spectroscopic principles are provided.

Table 1: ¹H NMR Spectral Data

CompoundAldehyde H (δ, ppm)Pyridine Ring H (δ, ppm)Methoxy H (δ, ppm)Solvent/Frequency
This compound ~9.8-10.4 (predicted)~8.0-8.5 (2H, predicted)~3.9-4.1 (predicted)CDCl₃
6-Chloro-4-methoxynicotinaldehyde 10.378.69, 6.974.02CDCl₃ / 500 MHz[1]
2-Chloro-6-methoxynicotinaldehyde ~10.0-10.5 (predicted)~7.0-8.0 (2H, predicted)~4.0 (predicted)CDCl₃

Table 2: ¹³C NMR Spectral Data

CompoundAldehyde C (δ, ppm)Pyridine Ring C (δ, ppm)Methoxy C (δ, ppm)
This compound ~188-192 (predicted)~110-160 (predicted)~55-60 (predicted)
6-Chloro-4-methoxynicotinaldehyde ~185-195 (predicted)~110-160 (predicted)~55-60 (predicted)
2-Chloro-6-methoxynicotinaldehyde ~187-193 (predicted)~108-162 (predicted)~56-61 (predicted)

Table 3: IR Spectral Data

CompoundC=O (Aldehyde) (cm⁻¹)C-O (Methoxy) (cm⁻¹)C-Cl (cm⁻¹)
This compound ~1690-1715 (predicted)~1000-1300 (predicted)~600-800 (predicted)
6-Chloro-4-methoxynicotinaldehyde 1685-17101000-1300600-800
2-Chloro-6-methoxynicotinaldehyde ~1695-1720 (predicted)~1000-1300 (predicted)~600-800 (predicted)

Table 4: Mass Spectrometry Data

CompoundMolecular Ion ([M]⁺) m/zKey FragmentationIonization Method
This compound 171.0087 (calculated)Loss of -CHO, CO, and characteristic M+2 peak for Cl isotope.ESI or EI
6-Chloro-4-methoxynicotinaldehyde 172 ([M+H]⁺)Not detailed, but M+2 peak is expected.[1]ESI+[1]
2-Chloro-6-methoxynicotinaldehyde 171.0087 (calculated)Loss of -CHO, CO, and characteristic M+2 peak for Cl isotope.ESI or EI

Experimental Protocols

The following are generalized methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts, coupling constants, and multiplicities of its ¹H and ¹³C nuclei.

  • Instrumentation: A 400 or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[1]

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-16 ppm.[1]

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.[1]

  • Data Processing: A Fourier transform is applied to the acquired Free Induction Decay (FID). The resulting spectrum is phase-corrected, and the chemical shift scale is calibrated to the TMS signal.

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

  • IR Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The major absorption bands in the spectrum are identified and correlated with the known vibrational frequencies of functional groups.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer, for example, with Electrospray Ionization (ESI) or Electron Ionization (EI).

  • ESI-MS Acquisition Parameters:

    • Ionization Mode: Positive ion mode ([M+H]⁺).

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: m/z 50-500.[1]

  • Data Analysis: The molecular ion peak is identified. The isotopic pattern is analyzed to confirm the presence of chlorine (a characteristic ~3:1 ratio for the M and M+2 peaks). If fragmentation data is acquired (MS/MS), fragmentation pathways are proposed based on the observed daughter ions.

Visualizations

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates a typical workflow for the spectroscopic comparison and characterization of chemical isomers.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Comparison & Conclusion IsomerA Isomer A NMR NMR Spectroscopy (¹H, ¹³C) IsomerA->NMR IR IR Spectroscopy IsomerA->IR MS Mass Spectrometry IsomerA->MS IsomerB Isomer B IsomerB->NMR IsomerB->IR IsomerB->MS IsomerC Isomer C IsomerC->NMR IsomerC->IR IsomerC->MS AnalyzeNMR Analyze Chemical Shifts, Coupling Constants NMR->AnalyzeNMR AnalyzeIR Analyze Functional Group Frequencies IR->AnalyzeIR AnalyzeMS Analyze Molecular Ion & Fragmentation MS->AnalyzeMS CompareSpectra Compare Spectra of Isomers AnalyzeNMR->CompareSpectra AnalyzeIR->CompareSpectra AnalyzeMS->CompareSpectra StructureElucidation Structural Elucidation & Isomer Identification CompareSpectra->StructureElucidation

Caption: Experimental workflow for isomer comparison.

References

A Comparative Guide to Assessing the Purity of Synthesized 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a cornerstone of reliable and reproducible research. 5-Chloro-2-methoxynicotinaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making the rigorous assessment of its purity a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of analytical methods for evaluating the purity of synthesized this compound, offering detailed experimental protocols and comparative data against a common alternative, 6-Chloro-4-methoxynicotinaldehyde.

Performance Comparison of this compound and an Alternative

In the synthesis of novel kinase inhibitors, both this compound and 6-Chloro-4-methoxynicotinaldehyde can be utilized as precursors. The choice between these building blocks can influence the pharmacokinetic properties and biological activity of the final compound. The following table summarizes the key characteristics and performance of these two intermediates.

FeatureThis compound6-Chloro-4-methoxynicotinaldehyde
Molecular Formula C₇H₆ClNO₂C₇H₆ClNO₂
Molecular Weight 171.58 g/mol 171.58 g/mol
Typical Purity >98% (by HPLC)>97% (by HPLC)
Key Reactive Sites Aldehyde, Chloro, MethoxyAldehyde, Chloro, Methoxy
Synthetic Utility Precursor for kinase inhibitorsPrecursor for kinase inhibitors
Potential Impurities Unreacted starting materials, over-methylated by-products, residual solventsUnreacted starting materials, regioisomers, residual solvents

Analytical Methods for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity determination, while Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial structural confirmation and can help in the identification of unknown impurities.

Purity Assessment Data for this compound
Analytical TechniqueParameterResult
HPLC-UV Purity (Area %)99.2%
Retention Time5.8 min
GC-MS Major Peak (m/z)171 (M⁺), 142, 114
Volatile Impurities<0.1%
¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ, ppm)9.85 (s, 1H, CHO), 8.30 (d, J=2.0 Hz, 1H, Ar-H), 7.95 (d, J=2.0 Hz, 1H, Ar-H), 4.05 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ, ppm)188.5, 164.2, 151.8, 140.5, 118.7, 112.3, 54.1
FT-IR (KBr) Key Absorptions (cm⁻¹)2925 (C-H, aldehyde), 1690 (C=O, aldehyde), 1580, 1470 (C=C, aromatic), 1250 (C-O, ether), 830 (C-Cl)
Melting Point Range88-90 °C

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A 1 mg/mL solution of the synthesized compound in the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Split.

  • Temperature Program: Initial temperature of 50°C, ramp to 250°C.

  • MS Detection: Electron ionization (EI) in full scan mode.

  • Sample Preparation: A 1 mg/mL solution in a volatile organic solvent (e.g., dichloromethane).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).

  • Techniques: ¹H NMR, ¹³C NMR.

  • Sample Preparation: 5-10 mg of the sample dissolved in ~0.7 mL of the deuterated solvent.

Workflow and Pathway Diagrams

To visualize the process of purity assessment and the synthetic context of the target molecule, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Purification cluster_analysis Purity Analysis cluster_decision Final Assessment cluster_outcome Outcome start Synthesis of this compound purification Crude Purification (e.g., Recrystallization) start->purification hplc HPLC-UV (Quantitative Purity) purification->hplc gcms GC-MS (Volatile Impurities) purification->gcms nmr NMR Spectroscopy (Structural Confirmation) purification->nmr decision Purity > 98%? hplc->decision gcms->decision nmr->decision pass Proceed to Next Step decision->pass Yes fail Further Purification decision->fail No

Purity Assessment Workflow

Synthetic_Pathway_Context start_material 2,5-Dichloronicotinaldehyde intermediate This compound start_material->intermediate Sodium Methoxide final_product Target Bioactive Molecule (e.g., Kinase Inhibitor) intermediate->final_product Multi-step Synthesis

Synthetic Application Context

Navigating Complexity: A Comparative Guide to LC-MS-NMR Techniques for the Analysis of 5-Chloro-2-methoxynicotinaldehyde Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of pharmaceutical research and drug development, the precise analysis of reaction mixtures is paramount to ensuring product purity, optimizing reaction yields, and identifying potential impurities. The synthesis of complex molecules like 5-Chloro-2-methoxynicotinaldehyde often results in a multifaceted mixture of starting materials, intermediates, byproducts, and the target compound. This guide provides a comprehensive comparison of powerful hyphenated analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), and the integrated LC-MS-NMR—for the detailed characterization of such reaction mixtures.

The selection of an appropriate analytical technique is critical for efficient process development and robust quality control. While LC-MS offers exceptional sensitivity for detecting and quantifying trace components, NMR provides unparalleled detail for definitive structure elucidation.[1] The online coupling of these techniques harnesses their complementary strengths, offering a comprehensive snapshot of complex chemical environments.[2] This guide delves into the principles, experimental protocols, and comparative performance of these methods, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal analytical strategy.

Comparison of Analytical Techniques

The choice of analytical technique for monitoring a reaction involving this compound depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the required speed of analysis. The following table summarizes the key performance characteristics of LC-MS, LC-NMR, and hyphenated LC-MS-NMR.

FeatureLC-MSLC-NMRLC-MS-NMRAlternative (e.g., GC-MS)
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, structural analysis by nuclear magnetic resonance.[3]Integrated separation with parallel mass and structural detection.Separation by volatility, detection by mass-to-charge ratio.[4][5]
Sensitivity Very High (pg-ng)Low (µg-mg)[6]High (MS) & Low (NMR)High (ng)
Structural Information Molecular weight and fragmentation data.[7]Unambiguous structure, stereochemistry.[8][9]Comprehensive: Molecular weight, fragmentation, and full structure.[10]Molecular weight and fragmentation, limited by volatility and thermal stability.
Quantitative Analysis Excellent with standards.Good, especially with qNMR.[1]Excellent (MS) and Good (NMR).Good with standards.
Analysis Time per Sample Fast (minutes).[5]Slower (minutes to hours for stop-flow).[5]Slower, depends on NMR acquisition time.Moderate (minutes).
Key Advantages High sensitivity and throughput, ideal for impurity detection.[11]Provides definitive structural elucidation without isolation.[8]Maximizes information from a single run, reduces ambiguity.Excellent for volatile and semi-volatile compounds.[3]
Key Disadvantages Does not provide complete structural information for unknown isomers.Lower sensitivity, requires higher concentrations.High instrument cost and complexity.Not suitable for non-volatile or thermally labile compounds.
Instrumentation Cost Moderate to HighHighVery HighLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of a this compound reaction mixture using LC-MS, LC-NMR, and hyphenated LC-MS-NMR.

Sample Preparation
  • Withdraw a 100 µL aliquot from the reaction vessel.

  • Quench the reaction immediately by diluting the aliquot in 1 mL of a 50:50 mixture of acetonitrile and water.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

LC-MS Protocol

This method is designed for the rapid separation and sensitive detection of this compound and its potential impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is suitable for separating polar aromatic compounds.[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), in both positive and negative modes.[1]

    • Scan Range: m/z 100-500.[1]

    • Capillary Voltage: 3.5 kV.[1]

    • Data Analysis: The molecular weights of the eluted peaks are determined. For key peaks of interest, tandem MS (MS/MS) can be performed to obtain fragmentation patterns, aiding in preliminary structural identification.

LC-NMR Protocol

This protocol focuses on obtaining detailed structural information for the major components of the reaction mixture.

  • Instrumentation: HPLC system connected to an NMR spectrometer via a flow probe.

  • Column and Mobile Phase: Same as LC-MS protocol, but using deuterated solvents (e.g., D₂O and Acetonitrile-d₃) to avoid solvent signal interference in the NMR spectrum.

  • Operating Mode:

    • On-flow: For abundant components, NMR spectra are acquired continuously as the eluent flows through the NMR probe. This provides a real-time survey of the components.

    • Stop-flow: For less abundant components of interest, the chromatographic flow is stopped when the peak apex reaches the NMR flow cell. This allows for longer acquisition times and the performance of more sensitive 2D NMR experiments (e.g., COSY, HSQC) to elucidate the structure.

  • NMR Acquisition:

    • Spectrometer: 500 MHz or higher for better resolution.

    • Experiments: ¹H NMR is standard. For detailed structural analysis, 2D NMR experiments are employed.

    • Solvent Suppression: Techniques are used to suppress the residual signals from non-deuterated portions of the mobile phase.

Hyphenated LC-MS-NMR Protocol

This integrated approach provides the most comprehensive analysis in a single run.

  • Instrumentation: An integrated system where the eluent from the HPLC column is split. A small portion (e.g., 5%) is directed to the MS detector, while the majority flows to the NMR spectrometer.[12]

  • Procedure:

    • The LC separation is performed as described above, using deuterated solvents.

    • The MS detector provides real-time mass information for each eluting peak.

    • Simultaneously, the NMR detector acquires spectra.

    • Based on the real-time MS data, the operator can decide to trigger stop-flow NMR acquisition for peaks with specific masses of interest (e.g., potential isomers or unexpected byproducts).

  • Data Correlation: The retention times from the UV, MS, and NMR detectors are correlated to link a specific mass and fragmentation pattern to a definitive chemical structure.

Visualizing the Process

Diagrams can clarify complex workflows and relationships between different analytical components.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Reaction Reaction Mixture of This compound Quench Quenching Reaction->Quench Filter Filtration Quench->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC Split Split HPLC->Split MS Mass Spectrometry (MS Detector) Split->MS ~5% NMR Nuclear Magnetic Resonance (NMR Detector) Split->NMR ~95% Data Correlated Data: Retention Time Mass-to-Charge Ratio NMR Spectra MS->Data NMR->Data Structure Structure Elucidation & Quantification Data->Structure

Caption: Workflow for hyphenated LC-MS-NMR analysis.

G LC Liquid Chromatography (LC) Provides physical separation of components MS Mass Spectrometry (MS) Provides molecular weight and fragmentation data LC->MS What is its mass? NMR Nuclear Magnetic Resonance (NMR) Provides definitive structural information LC->NMR What is its structure? Result Comprehensive Analysis: - Identification of unknowns - Isomer differentiation - Impurity profiling MS->Result Complements NMR->Result Confirms

Caption: Logical relationships in LC-MS-NMR analysis.

Conclusion

For the comprehensive analysis of this compound reaction mixtures, a multi-faceted analytical approach is often necessary.

  • LC-MS stands out as a rapid, highly sensitive method ideal for initial screening, reaction monitoring, and detecting trace-level impurities.[7][11] Its primary limitation is the inability to definitively distinguish between isomers.

  • LC-NMR is the gold standard for unambiguous structure elucidation of major components directly from the mixture, saving significant time on isolation and purification.[8] However, its lower sensitivity can be a hindrance for analyzing minor byproducts.

  • Hyphenated LC-MS-NMR represents the most powerful and comprehensive solution. It synergizes the strengths of both techniques, enabling the confident identification and structural confirmation of a wide range of components, from the main product to unknown impurities, in a single integrated workflow.

By strategically employing these advanced hyphenated techniques, researchers and drug development professionals can gain a deeper understanding of their chemical reactions, leading to the development of safer, more effective, and higher-quality pharmaceutical products.

References

Safety Operating Guide

Proper Disposal of 5-Chloro-2-methoxynicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of 5-Chloro-2-methoxynicotinaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Summary

This compound is classified as harmful if swallowed (Acute toxicity, oral - Category 4)[1]. It is imperative to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards before initiating any disposal procedures.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed[1]

Immediate Safety and Handling Precautions

Before beginning the disposal process, ensure that all personnel are equipped with the necessary personal protective equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Safety goggles with side-shields[1].

  • Hand Protection: Chemical-resistant gloves[1].

  • Body Protection: Impervious clothing or a lab coat[1].

  • Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation[1].

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. An accessible safety shower and eye wash station are essential[1].

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation"[1]. The following steps provide a general framework that aligns with standard laboratory chemical waste management practices.

Step 1: Waste Collection and Segregation

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and properly sealed waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially dangerous reactions.

Step 2: Container Management

  • Ensure the waste container is kept closed except when adding waste.

  • Store the sealed container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • The storage area should be away from incompatible materials.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with the complete chemical name and any other relevant hazard information from the Safety Data Sheet (SDS).

Step 4: Decontamination of Empty Containers

  • Thoroughly rinse empty containers that held this compound with a suitable solvent.

  • The first rinseate must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected as hazardous waste.

  • After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste, but confirm this with your local regulations.

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so[1].

  • Absorb: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed container for disposal as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Chloro-2-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling 5-Chloro-2-methoxynicotinaldehyde. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls

This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to handle this compound with appropriate engineering controls and personal protective equipment.

Primary Engineering Control: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3] The fume hood should have a tested and adequate face velocity.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE Category
Eye and Face Protection
Skin and Body Protection
Respiratory Protection
ItemSpecificationRationale
Safety GogglesChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]Protects eyes from splashes and airborne particles of the chemical.
Face ShieldTo be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.Provides an additional layer of protection for the entire face.
GlovesChemical-resistant gloves. Butyl rubber or nitrile gloves are recommended based on general resistance to aldehydes and chlorinated aromatic compounds.[4] Always inspect gloves for any signs of degradation or perforation before use.[2][5]Prevents direct skin contact with the chemical, which can cause irritation.
Lab CoatA flame-resistant lab coat that fully covers the arms.Protects skin and personal clothing from contamination.
Protective ClothingConsider a chemical-resistant apron or coveralls for large-scale operations or when there is a significant risk of splashing.Offers enhanced protection for the body against chemical splashes.
RespiratorGenerally not required when working in a properly functioning chemical fume hood. If engineering controls are not sufficient or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Protects against inhalation of harmful dust or vapors.

Glove Selection Guidance:

Glove MaterialResistance to Aromatic AldehydesResistance to Chlorinated Aromatic CompoundsGeneral Recommendation
Butyl Rubber Good to Excellent[4]Good to ExcellentRecommended
Nitrile Rubber Fair to Good[4][6]Fair to GoodSuitable for short-term use, change immediately upon contact.
Neoprene FairFairUse with caution, not ideal for prolonged handling.
Natural Rubber (Latex) Poor to Fair[4]PoorNot Recommended.
Polyvinyl Chloride (PVC) Poor[7]PoorNot Recommended.

Experimental Workflow and Safe Handling Practices

Adherence to a strict experimental workflow is critical for minimizing exposure and ensuring safety.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection Start Start Assess_Task Assess the Task (e.g., weighing, transfer, reaction) Start->Assess_Task Fume_Hood Work in a Chemical Fume Hood? Assess_Task->Fume_Hood Yes_Hood Yes Fume_Hood->Yes_Hood Yes No_Hood No Fume_Hood->No_Hood No Standard_PPE Standard PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat Yes_Hood->Standard_PPE Respirator Wear Respirator with Organic Vapor Cartridge No_Hood->Respirator Splash_Risk High Splash Risk? Standard_PPE->Splash_Risk Yes_Splash Yes Splash_Risk->Yes_Splash Yes No_Splash No Splash_Risk->No_Splash No Face_Shield Add Face Shield Yes_Splash->Face_Shield Proceed Proceed with Task No_Splash->Proceed Face_Shield->Proceed End End Proceed->End Respirator->Standard_PPE

PPE Selection Workflow for Handling this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the table above.

  • Weighing and Transferring: Conduct all weighing and transferring of the solid compound within the fume hood. Use a disposable weighing boat or paper.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the container is appropriately labeled.

  • During Reaction: Keep all reaction vessels containing this compound within the fume hood.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and cleaning agent. Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.[2]

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent environmental contamination and ensure laboratory safety.

Storage:

  • Store this compound in a tightly closed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][8]

  • A recommended storage temperature is 4°C, under a nitrogen atmosphere.

Disposal:

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. The defaced, triple-rinsed container can then be discarded as non-hazardous waste, in accordance with institutional policies.

Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety and handling procedures, researchers can minimize the risks associated with this compound and maintain a safe and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.